E3 ligase Ligand 18
Description
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Structure
3D Structure
Properties
Molecular Formula |
C17H17ClN6O4S |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C17H17ClN6O4S/c1-8(25)20-11(15(27)28)7-29-17-21-12-13(22-16(19)23-14(12)26)24(17)6-9-2-4-10(18)5-3-9/h2-5,11H,6-7H2,1H3,(H,20,25)(H,27,28)(H3,19,22,23,26)/t11-/m0/s1 |
InChI Key |
CEOFSRBWEZNKGM-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=C(NC2=O)N)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=C(NC2=O)N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of E3 Ligase Ligand 18: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Key Cereblon Ligand for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, E3 ligase ligands serve as critical components of Proteolysis Targeting Chimeras (PROTACs). This technical guide focuses on E3 ligase Ligand 18, an azide-functionalized derivative of lenalidomide, which acts as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. Through a detailed examination of its mechanism of action, supported by available data and experimental protocols, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of Ligand 18's role in the development of novel therapeutics.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as the E3 ligase-recruiting moiety within a PROTAC molecule.[1][2][3] Its fundamental mechanism of action is to bind to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[4] When incorporated into a PROTAC, which also includes a linker and a ligand for a target protein, Ligand 18 facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase complex.[5] This proximity, induced by the PROTAC, leads to the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
The following diagram illustrates the general mechanism of a PROTAC incorporating this compound:
References
An In-depth Technical Guide to the Foundational E3 Ligase Ligand VH032
This guide provides a comprehensive overview of VH032, a seminal ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Given the ambiguity of the term "E3 ligase Ligand 18," this document focuses on a well-characterized and foundational VHL ligand that serves as a cornerstone in the field of targeted protein degradation. VH032 is a crucial tool for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs) and related technologies.
Introduction to VH032 and the von Hippel-Lindau E3 Ligase
The von Hippel-Lindau (VHL) protein is the substrate-recognition subunit of the CRL2^VHL^ E3 ubiquitin ligase complex. This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions (normoxia). VH032 is a synthetic, small-molecule ligand that mimics the hydroxylated HIF-1α peptide, allowing it to bind to VHL with high affinity. This property makes VH032 an invaluable component in the design of PROTACs, where it serves to recruit the VHL E3 ligase to a target protein of interest, thereby inducing its degradation.
Mechanism of Action
VHL-Mediated Degradation of HIF-1α
Under normoxic conditions, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α. This post-translational modification creates a binding site for VHL, leading to the ubiquitination and degradation of HIF-1α, keeping its levels low. In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α, which can then activate the transcription of genes involved in processes like angiogenesis and glycolysis.
VH032 as a VHL Ligand in PROTACs
VH032 functions as the VHL-recruiting moiety in a PROTAC. The heterobifunctional PROTAC molecule simultaneously binds to both VHL (via the VH032 ligand) and a protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This catalytic process allows for the sub-stoichiometric degradation of target proteins.[1][2][3][4]
Quantitative Data
The following table summarizes key quantitative data for VH032 and related compounds.
| Compound | Parameter | Value | Assay Method | Reference |
| VH032 | Kd for VHL | 185 nM | Not specified | [5] |
| VH298 | Kd for VHL | 80 nM | Fluorescence Polarization | |
| BODIPY FL VH032 | Kd for VHL | 3.01 nM | TR-FRET | |
| BODIPY FL VH032 | Kd for VHL | 100.8 nM | Fluorescence Polarization |
Experimental Protocols
Synthesis of VH032
A common synthetic route for VH032 involves a multi-step process. Recent advancements have enabled a unified, five-step route for the preparation of VH032 in multigram quantities with a 56% overall yield. A generalized workflow is as follows:
-
C-H Arylation: Palladium-catalyzed C-H arylation of 4-methylthiazole with a protected 4-bromobenzylamine derivative to form a key biaryl intermediate.
-
Sequential Amide Couplings: The core structure is assembled through a series of deprotection and amide coupling steps.
-
A protected (2S,4R)-4-hydroxyproline is first coupled to the benzylic amine intermediate.
-
Final Coupling and Deprotection: Following the deprotection of the proline nitrogen, a final amide coupling with a protected tert-leucine derivative is carried out. The final deprotection step yields VH032.
Fluorescence Polarization (FP) Competition Assay
This assay is widely used to determine the binding affinity of a ligand by measuring its ability to displace a fluorescently labeled probe from the target protein.
-
Principle: A small, fluorescently labeled peptide derived from HIF-1α (the "tracer") tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger VHL protein complex, its tumbling slows, leading to a high polarization signal. An unlabeled competitor ligand like VH032 will displace the tracer, causing the polarization to decrease in a concentration-dependent manner.
-
Reagents:
-
Purified VCB (VHL/Elongin B/Elongin C) protein complex.
-
Fluorescently labeled HIF-1α peptide (e.g., FAM-HIF-1α or BDY FL VH032).
-
Test ligand (e.g., VH032) at various concentrations.
-
Assay Buffer (e.g., 20 mM HEPES pH 8.0).
-
-
Protocol (384-well plate format):
-
Prepare serial dilutions of the test compounds.
-
Add 5 µL of the 2X test compound solutions to the wells of a 384-well plate.
-
Add 5 µL of 2X VHL protein solution to all wells except the "no protein" control.
-
Mix gently and incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a plate reader equipped for fluorescence polarization.
-
Calculate percent inhibition and determine the IC50 or Ki value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Principle: A solution of the ligand is titrated into a solution of the protein in the calorimeter cell. The heat changes upon binding are measured after each injection, generating a binding isotherm that can be fit to a binding model.
-
Reagents:
-
Highly purified and concentrated VCB protein complex (e.g., 50-60 µM).
-
VH032 ligand solution (e.g., 10-20 times the molar concentration of the protein).
-
Dialysis buffer (e.g., 20 mM HEPES pH 8.0).
-
-
Protocol:
-
Thoroughly dialyze the protein against the buffer to be used in the experiment. Dissolve the ligand in the final dialysis buffer.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution, allowing the system to reach equilibrium between injections.
-
Record the heat change after each injection.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Cycloheximide (CHX) Chase Assay
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis and observing the rate of its degradation over time.
-
Principle: Cycloheximide is a protein synthesis inhibitor. By treating cells with CHX, the degradation of a specific protein can be monitored over time without being replenished by new synthesis.
-
Reagents:
-
Cultured cells expressing the protein of interest.
-
Cycloheximide (CHX) stock solution.
-
Cell lysis buffer.
-
Antibodies for western blotting.
-
-
Protocol:
-
Culture cells to the desired confluency.
-
Treat the cells with CHX at a final concentration that effectively inhibits protein synthesis in the specific cell line (e.g., 50 µg/mL).
-
Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Perform western blotting to detect the levels of the protein of interest at each time point.
-
Quantify the band intensities and plot them against time to determine the protein's half-life.
-
Quantitative Real-Time PCR (qRT-PCR) for VHL mRNA Levels
This method is used to quantify the amount of a specific mRNA in a sample.
-
Principle: RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific to the gene of interest (e.g., VHL). The amplification of the DNA is monitored in real-time using a fluorescent dye.
-
Reagents:
-
RNA extraction kit.
-
Reverse transcription kit.
-
SYBR Green or TaqMan master mix.
-
Primers specific for VHL and a housekeeping gene (e.g., GAPDH).
-
-
Protocol:
-
Extract total RNA from the cell or tissue samples.
-
Perform reverse transcription to synthesize cDNA.
-
Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Run the qPCR reaction in a real-time PCR cycler.
-
Analyze the amplification data to determine the relative expression of VHL mRNA, normalized to the housekeeping gene.
-
Visualizations
Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.
Caption: Mechanism of action for a VH032-based PROTAC.
Caption: Experimental workflow for a Fluorescence Polarization (FP) competition assay.
References
- 1. VHL-recruiting PROTAC attenuates renal fibrosis and preserves renal function via simultaneous degradation of Smad3 and stabilization of HIF-2α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
In-Depth Technical Guide to E3 Ligase Ligand 18 (CAS: 2241669-88-3): A Core Component of PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
Abstract
E3 ligase Ligand 18, identified by CAS number 2241669-88-3, is a high-affinity small molecule that specifically binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ligand is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins. By being incorporated into a heterobifunctional PROTAC molecule, Ligand 18 serves as the E3 ligase recruiting element, initiating the ubiquitination and subsequent proteasomal degradation of a targeted protein of interest (POI). This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of Ligand 18, with a specific focus on its role in the development of PROTACs targeting the oncogenic BCR-ABL1 protein in Chronic Myeloid Leukemia (CML).
Introduction to this compound
This compound is a synthetic molecule designed to engage the VHL E3 ligase, one of the most extensively utilized E3 ligases in PROTAC development. Its primary function is to act as a molecular scaffold, bringing a target protein into close proximity with the cellular protein degradation machinery.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2241669-88-3 | [1] |
| Molecular Formula | C₁₇H₁₇ClN₆O₄S | [1] |
| Molecular Weight | 436.87 g/mol | [1] |
| IUPAC Name | (2R)-3-({2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-6,9-dihydro-1H-purin-8-yl}sulfanyl)-2-acetamidopropanoic acid | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO |
Mechanism of Action in PROTACs
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (such as Ligand 18), and a flexible linker that connects the two. The mechanism of action of a PROTAC incorporating Ligand 18 follows a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex (POI-PROTAC-VHL).
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is released and can engage in another round of degradation, acting catalytically.
Application in Chronic Myeloid Leukemia: The GMB-475 Case Study
A prominent example of the application of this compound is in the development of the PROTAC GMB-475, which targets the BCR-ABL1 fusion protein. BCR-ABL1 is a constitutively active tyrosine kinase that is the pathogenic driver of Chronic Myeloid Leukemia (CML).
GMB-475 Profile
GMB-475 is a potent and selective degrader of BCR-ABL1. By incorporating Ligand 18, it recruits the VHL E3 ligase to the BCR-ABL1 protein, leading to its degradation.
| Parameter | Value | Cell Line / Conditions | Reference(s) |
| Target Protein | BCR-ABL1 | - | |
| E3 Ligase Recruited | Von Hippel-Lindau (VHL) | - | |
| DC₅₀ | 340 nM | K562 cells, 18h treatment | |
| Dₘₐₓ | >95% | K562 cells, 18h treatment | |
| IC₅₀ (Cell Proliferation) | ~1.11 µM | Ba/F3 BCR-ABL1 cells |
BCR-ABL1 Signaling Pathway
BCR-ABL1 activates multiple downstream signaling pathways that promote cell proliferation and survival, including the RAS/MAPK and PI3K/AKT pathways. By degrading the BCR-ABL1 protein, GMB-475 effectively shuts down these oncogenic signals.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound (CAS 2241669-88-3) is not publicly available in the reviewed literature. However, the synthesis of similar VHL ligands typically involves multi-step organic synthesis, often starting from commercially available chiral building blocks to install the necessary stereochemistry. The synthesis would likely involve the formation of the purine core, followed by functionalization at the 8-position with the acetylated cysteine derivative and N-alkylation with the chlorobenzyl group. Researchers interested in synthesizing this compound should refer to the broader literature on VHL ligand synthesis for analogous procedures.
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol provides a general workflow for assessing the degradation of a target protein (e.g., BCR-ABL1) in cells treated with a PROTAC containing Ligand 18 (e.g., GMB-475).
In Vitro Pull-down Assay for Ternary Complex Formation
This assay is designed to provide evidence of the formation of the POI-PROTAC-E3 ligase ternary complex. This is a generalized protocol that can be adapted for specific proteins.
Materials:
-
Purified, tagged POI (e.g., His-tagged BCR-ABL1)
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC complex)
-
PROTAC of interest (e.g., GMB-475)
-
Affinity beads for the tagged protein (e.g., Ni-NTA agarose for His-tagged protein)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Incubation: In separate tubes, combine the purified POI, the E3 ligase complex, and the PROTAC at various concentrations. Include controls with no PROTAC and with an inactive epimer of the PROTAC. Incubate to allow for complex formation.
-
Capture: Add the affinity beads to each tube and incubate to capture the tagged POI and any interacting proteins.
-
Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specific binders.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against the POI and a component of the E3 ligase complex (e.g., anti-VHL). The presence of the E3 ligase in the eluate from the PROTAC-treated sample, but not the controls, indicates the formation of the ternary complex.
Conclusion
This compound (CAS 2241669-88-3) is a well-characterized and effective VHL-recruiting ligand for the development of PROTACs. Its successful incorporation into PROTACs like GMB-475 for the degradation of BCR-ABL1 highlights its potential in the targeted therapy of diseases such as CML. This technical guide provides a foundational understanding of its properties, mechanism, and application, offering a valuable resource for researchers in the field of targeted protein degradation. Further investigation into the synthesis and binding kinetics of Ligand 18 will undoubtedly accelerate the development of novel PROTAC-based therapeutics.
References
An In-depth Technical Guide to VH032: A Key E3 Ligase Ligand for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical component of these bifunctional molecules is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. Among the most widely utilized E3 ligase ligands in PROTAC development is VH032, a potent and selective small molecule that binds to the von Hippel-Lindau (VHL) E3 ligase.[1][2][3] This guide provides a comprehensive technical overview of VH032, including its binding characteristics, the underlying signaling pathways, and detailed experimental protocols for its use in PROTAC research.
VH032 is a derivative of a natural ligand of VHL, the hydroxylated form of hypoxia-inducible factor-1α (HIF-1α).[1] By mimicking this interaction, VH032 can effectively recruit the VHL E3 ligase complex to a target protein when incorporated into a PROTAC, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Quantitative Data Summary
The following tables summarize the key quantitative data for VH032 and a well-known VH032-based PROTAC, MZ1. This data is essential for designing and interpreting experiments involving this VHL ligand.
Table 1: Binding Affinity and Inhibitory Concentrations of VH032
| Parameter | Value | Assay Method | Reference |
| Kd | 185 nM | - | [1] |
| IC50 | 77.8 nM | TR-FRET | |
| IC50 | 352.2 nM | Fluorescence Polarization (FP) | |
| Ki | 33.4 nM | TR-FRET | |
| Ki | 142.1 nM | Fluorescence Polarization (FP) |
Table 2: Degradation Potency of MZ1 (a VH032-based PROTAC targeting BET bromodomains)
| Parameter | Value | Cell Line | Reference |
| DC50 (BRD4) | 25 - 920 nM | HEK293 | |
| Dmax (BRD4) | >95% | - |
Signaling Pathway and Mechanism of Action
VH032 functions by recruiting the VHL E3 ligase complex. Understanding the natural function of this complex is crucial for appreciating the mechanism of VH032-based PROTACs. Under normal oxygen conditions (normoxia), the HIF-1α transcription factor is hydroxylated on proline residues by prolyl hydroxylases (PHDs). This modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and proteasomal degradation. In hypoxic conditions, PHDs are inactive, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in processes like angiogenesis. VH032 mimics the hydroxylated proline motif of HIF-1α, enabling it to bind to the same site on VHL.
Experimental Workflow for PROTAC Development
The development and characterization of a novel VH032-based PROTAC typically follow a structured workflow, from initial binding validation to cellular degradation assessment.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments involved in the characterization of VH032 and VH032-based PROTACs.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) VHL Binding Assay
This assay is used to determine the binding affinity of ligands to the VHL complex.
Materials:
-
Tagged VHL Protein Complex (e.g., His-tagged VBC)
-
Terbium-labeled anti-tag antibody (e.g., anti-His-Tb)
-
Fluorescent VHL ligand (e.g., BODIPY-labeled VH032)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
Test compounds (including VH032 as a positive control) dissolved in DMSO
-
White, low-volume 384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
In a 384-well plate, add the test compounds or DMSO (for controls) to the appropriate wells.
-
Prepare a master mix of the tagged VHL complex, the terbium-labeled antibody, and the fluorescent VHL ligand in assay buffer.
-
Add the master mix to all wells. Final concentrations should be optimized, but a starting point could be 2 nM VHL complex, 2 nM anti-tag antibody, and 4 nM fluorescent ligand.
-
Incubate the plate at room temperature for 90-120 minutes, protected from light.
-
Measure the time-resolved fluorescence at two wavelengths: the donor emission (e.g., ~620 nm for Terbium) and the acceptor emission (e.g., ~665 nm for the acceptor fluorophore).
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
Determine the percentage of inhibition by comparing the ratio in the presence of a test compound to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Protein Degradation
This is a standard method to quantify the extent of target protein degradation induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
VH032-based PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a VHL-dependent manner.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL/Elongin B/Elongin C (VBC) complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
VH032-based PROTAC
-
Ubiquitination buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Set up reactions in ubiquitination buffer containing E1, E2, VBC complex, target protein, ubiquitin, and ATP.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Initiate the reactions by adding ATP.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and analyze by Western blotting using an antibody against the target protein.
Data Analysis:
-
A high molecular weight smear or distinct bands above the unmodified target protein indicate poly-ubiquitination. The intensity of this ubiquitination signal should correlate with the PROTAC concentration.
Conclusion
VH032 is a cornerstone ligand for the development of VHL-recruiting PROTACs. Its well-characterized binding properties and the established methodologies for its use provide a solid foundation for researchers in the field of targeted protein degradation. This guide offers a centralized resource of quantitative data and detailed experimental protocols to facilitate the design, synthesis, and evaluation of novel VH032-based PROTACs, ultimately accelerating the development of this promising new class of therapeutics.
References
An In-depth Technical Guide to the Interaction of E3 Ligase Ligand 18 with Cereblon
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the binding interaction between E3 ligase Ligand 18 and its target protein, Cereblon (CRBN). Cereblon is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^), which is a key component of the ubiquitin-proteasome system. Small molecule ligands that bind to Cereblon can modulate the activity of this E3 ligase, a mechanism that is central to the therapeutic effect of immunomodulatory imide drugs (IMiDs) and has been widely exploited in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Concept: The CRL4^CRBN^-Ligand Interaction
The fundamental mechanism involves the binding of a small molecule ligand to a specific pocket in the thalidomide-binding domain (TBD) of Cereblon. This binding event can induce a conformational change in the substrate receptor, altering its substrate specificity. In the context of PROTACs, the E3 ligase ligand (such as Ligand 18) serves as an anchor to recruit the entire CRL4^CRBN^ machinery to a new protein of interest (POI), which is targeted by the other end of the bifunctional PROTAC molecule. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the POI.
Quantitative Binding Data
The following table summarizes the binding affinities of well-characterized thalidomide-based ligands to Cereblon. These values serve as a reliable proxy for the expected binding affinity of "this compound". The data is compiled from various studies and obtained through different biophysical methods.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) | Reference(s) |
| Thalidomide | ~250 nM | ~2 µM - 30 µM | ITC, Competitive Binding | [1][2][3][4] |
| Pomalidomide | ~157 nM | ~1.2 µM - 3 µM | ITC, Competitive Binding | [1] |
| Lenalidomide | ~178 nM - 640 nM | ~2 µM - 3 µM | ITC, Competitive Binding | |
| Iberdomide (CC-220) | Not Reported | ~150 nM | Not Specified |
Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the specific assay conditions, protein constructs, and experimental setup. The data presented here are representative values from the literature.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the binding of ligands to Cereblon are provided below. These protocols are generalizable and can be adapted for the characterization of "this compound".
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard method for the direct measurement of binding affinity, providing a complete thermodynamic profile of the interaction.
Principle: ITC measures the heat released or absorbed during the titration of a ligand into a solution containing the protein. The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Protein and Ligand Preparation:
-
Recombinant human Cereblon, typically in complex with DDB1 (CRBN-DDB1) for enhanced stability, is expressed and purified.
-
The protein is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to ensure precise buffer matching.
-
The final protein concentration is accurately determined (e.g., by UV-Vis spectrophotometry at 280 nm).
-
The ligand is dissolved in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration. A small amount of DMSO may be used for initial dissolution, with the final DMSO concentration matched in the protein solution.
-
-
ITC Instrument Setup:
-
The ITC instrument (e.g., MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired experimental temperature (typically 25°C).
-
-
Titration:
-
The protein solution (e.g., 10-20 µM) is loaded into the sample cell.
-
The ligand solution (e.g., 100-200 µM) is loaded into the injection syringe.
-
A series of small injections (e.g., 1-2 µL) of the ligand are made into the protein solution, and the resulting heat changes are measured.
-
-
Data Analysis:
-
The raw data is corrected for the heat of dilution.
-
The corrected data is fitted to a one-site binding model using the instrument's analysis software to determine Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand) is immobilized. The binding of the other partner (the analyte) to the immobilized ligand causes a change in the refractive index, which is proportional to the mass bound to the surface.
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated.
-
The Cereblon-DDB1 complex is immobilized on the chip surface via amine coupling.
-
A reference channel is prepared for background subtraction.
-
-
Binding Analysis:
-
A series of concentrations of the ligand are injected over the chip surface at a constant flow rate.
-
The association (kon) and dissociation (koff) rates are monitored in real-time.
-
-
Data Analysis:
-
The sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon and koff).
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput assay for measuring binding interactions in solution.
Principle: This competitive assay format relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. A tagged Cereblon protein (e.g., GST-tagged) is bound by an antibody labeled with a donor fluorophore (e.g., Europium cryptate). A fluorescently labeled Cereblon ligand (e.g., Thalidomide-Red) serves as the acceptor. When the labeled ligand binds to Cereblon, FRET occurs. An unlabeled test compound will compete with the labeled ligand, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare solutions of GST-tagged human Cereblon protein, anti-GST antibody labeled with Europium cryptate, and Thalidomide-Red in assay buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure (384-well plate format):
-
Dispense the test compound or standard (e.g., unlabeled thalidomide) into the wells of a low-volume white plate.
-
Add the GST-tagged Cereblon protein.
-
Add a pre-mixed solution of the anti-GST-Europium cryptate antibody and Thalidomide-Red.
-
Incubate the plate at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Plot the HTRF ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
"this compound" is a thalidomide-based Cereblon ligand designed for the development of PROTACs. While specific binding data for this particular compound is not widely published, the extensive characterization of its parent molecules—thalidomide, pomalidomide, and lenalidomide—provides a strong foundation for understanding its interaction with Cereblon. The binding affinity is expected to be in the nanomolar to low micromolar range. The experimental protocols detailed in this guide, including ITC, SPR, and TR-FRET, represent the standard methodologies for quantitatively assessing the binding of such ligands to Cereblon and are essential for the rigorous characterization of novel PROTACs.
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Discovery and Synthesis of a Foundational von Hippel-Lindau (VHL) E3 Ligase Ligand
Note to the Reader: The initial topic specified "E3 ligase Ligand 18". However, extensive research did not identify a specific, well-characterized E3 ligase ligand with this designation. It is likely that "Ligand 18" was a placeholder or an internal development name not widely published. To fulfill the core requirements of this request for a detailed technical guide, this document will focus on the foundational and extensively utilized VHL ligand, VH032 . This molecule is a cornerstone in the development of VHL-based Proteolysis-Targeting Chimeras (PROTACs) and serves as a canonical example for the discovery, synthesis, and characterization of E3 ligase ligands.
Introduction: The Role of VHL in Targeted Protein Degradation
The von Hippel-Lindau (VHL) protein is a tumor suppressor that functions as the substrate-recognition component of the Cullin-RING E3 ubiquitin ligase complex.[1] This complex is pivotal in cellular oxygen sensing by targeting the alpha subunits of Hypoxia-Inducible Factors (HIF-α) for ubiquitination and subsequent degradation by the proteasome.[1] The discovery of small molecules that can bind to VHL has enabled the development of PROTACs, which are heterobifunctional molecules designed to recruit the VHL E3 ligase to a specific protein of interest, leading to its degradation.[1][2] VH032 is a potent and selective VHL ligand that has been widely adopted in the design of PROTACs.[3]
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. The mechanism involves a PROTAC molecule simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Data for VH032 and Related Ligands
The binding affinity of VH032 and its derivatives to the VHL E3 ligase has been characterized using various biophysical techniques. The following table summarizes key quantitative data from the literature.
| Compound | Assay Method | Binding Affinity (Kd or Ki) | Reference(s) |
| VH032 | ITC | 185 nM (Kd) | |
| VH032 | TR-FRET | 33.4 nM (Ki) | |
| VH032 | FP | 142.1 nM (Ki) | |
| VH298 | TR-FRET | 18.9 nM (Ki) | |
| VH298 | FP | 110.4 nM (Ki) | |
| MZ1 (PROTAC) | TR-FRET | 6.3 nM (Ki) | |
| VH032 amine | TR-FRET | 5.7 µM (Ki) | |
| Me-VH032 amine | TR-FRET | 3.4 µM (Ki) | |
| BOC-VH032 | TR-FRET | 2.1 µM (Ki) | |
| VH032 phenol | TR-FRET | 14.6 nM (Ki) | |
| VH032-PEG4-amine | TR-FRET | 6.8 nM (Ki) |
Synthesis of VH032
The synthesis of VH032 can be achieved through various routes. A multi-gram scale, column chromatography-free synthesis of the key intermediate, VH032 amine hydrochloride, has been reported, making this ligand accessible for the construction of PROTAC libraries.
Detailed Synthetic Protocol for VH032 Amine Hydrochloride
Step 1: Synthesis of tert-Butyl 4-bromobenzylcarbamate (4-Bromophenyl)methanamine is dissolved in ethyl acetate. Sodium bicarbonate and water are added. A solution of di-tert-butyl dicarbonate (Boc₂O) in ethyl acetate is added dropwise at room temperature. The mixture is stirred overnight. The organic layer is separated, washed, dried, and concentrated to yield the product.
Step 2: Synthesis of tert-Butyl 4-(4-methylthiazol-5-yl)benzylcarbamate A mixture of tert-butyl 4-bromobenzylcarbamate, 4-methylthiazole, and potassium acetate in dimethylacetamide is degassed with nitrogen. Palladium(II) acetate is added, and the mixture is heated. After completion, the reaction is worked up to give the arylated product.
Step 3: Synthesis of (4-(4-Methylthiazol-5-yl)phenyl)methanamine The product from Step 2 is dissolved in a solution of HCl in dioxane to remove the Boc protecting group, yielding the amine hydrochloride salt.
Step 4: Synthesis of (2S,4R)-tert-Butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate The amine from Step 3 is coupled with Boc-L-hydroxyproline using HATU as a coupling agent and triethylamine as a base in a mixture of DMF and DCM.
Step 5: Synthesis of (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Hydrochloride The Boc group is removed from the product of Step 4 using HCl in dioxane.
Step 6: Synthesis of tert-Butyl ((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate The product from Step 5 is coupled with Boc-L-tert-leucine using HATU and DIPEA in DCM.
Step 7: Synthesis of (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Hydrochloride (VH032 Amine HCl) The final Boc protecting group is removed with HCl in dioxane to yield the title compound.
Key Experimental Protocols
A. Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled VHL ligand (tracer) from the VHL protein complex.
-
Reagents and Materials:
-
VHL protein complex (e.g., VCB complex)
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)
-
Test compounds (e.g., VH032)
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the VHL protein complex to the wells of the microplate.
-
Add the test compound dilutions to the wells.
-
Add the fluorescently labeled VHL ligand to all wells (except blank).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Reagents and Materials:
-
Purified VHL protein complex
-
VH032 ligand
-
Dialysis buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl)
-
Isothermal titration calorimeter
-
-
Procedure:
-
Thoroughly dialyze the VHL protein against the assay buffer. Dissolve the VH032 ligand in the final dialysis buffer.
-
Degas both the protein and ligand solutions.
-
Load the VHL protein solution into the sample cell of the calorimeter.
-
Load the VH032 ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
C. Surface Plasmon Resonance (SPR)
SPR is a label-free technique for monitoring biomolecular interactions in real-time.
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
VHL protein complex
-
VH032 ligand
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
-
-
Procedure:
-
Immobilize the VHL protein complex onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of the VH032 ligand in running buffer.
-
Inject the ligand solutions over the immobilized VHL surface and a reference surface.
-
Monitor the change in the SPR signal (response units) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the on-rate (kₐ), off-rate (kₑ), and dissociation constant (Kd).
-
D. Cellular Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the level of a target protein in cells treated with a PROTAC containing the VH032 ligand.
-
Reagents and Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound (containing VH032) and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot equipment and reagents
-
Chemiluminescence detection system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Block the membrane and probe with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Conclusion
VH032 is a well-established and potent ligand for the VHL E3 ligase, and it has been instrumental in the advancement of targeted protein degradation. Its detailed characterization, including quantitative binding data and robust synthetic routes, provides a valuable foundation for researchers in drug discovery and chemical biology. The experimental protocols outlined in this guide offer a starting point for the evaluation of new VHL ligands and the development of novel PROTAC-based therapeutics. The continued exploration of the structure-activity relationships of VHL ligands will undoubtedly lead to the discovery of next-generation degraders with improved properties and therapeutic potential.
References
Pomalidomide as a Cereblon (CRBN) Recruiter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pomalidomide, a well-characterized E3 ubiquitin ligase ligand that recruits the Cereblon (CRBN) substrate receptor. Pomalidomide is a cornerstone in the field of targeted protein degradation, serving as a powerful molecular glue to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This document details the mechanism of action, quantitative biochemical and cellular data, and comprehensive experimental protocols relevant to the study of Pomalidomide as a CRBN recruiter.
Introduction to Pomalidomide and Cereblon
Pomalidomide is an immunomodulatory imide drug (IMiD) that exerts its therapeutic effects by binding to Cereblon (CRBN), a component of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[1][2] This binding event alters the substrate specificity of the CRL4^CRBN^ complex, leading to the recruitment of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), for ubiquitination and degradation.[][4] This mechanism of action has been pivotal in the treatment of multiple myeloma.[5]
From a chemical standpoint, Pomalidomide is a derivative of thalidomide, with an amino group at the 4th position of the phthaloyl ring, which enhances its potency. Its molecular formula is C₁₃H₁₁N₃O₄, with a molecular weight of 273.24 g/mol .
Quantitative Data
The following tables summarize the key quantitative parameters that characterize the interaction of Pomalidomide with CRBN and its cellular effects on neosubstrate degradation.
Table 1: Binding Affinity of Pomalidomide to CRBN
| Parameter | Value | Assay Method | Reference(s) |
| Dissociation Constant (Kd) | ~157 nM | Competitive Titration | |
| ~178 - 640 nM | Isothermal Titration Calorimetry (ITC) | ||
| IC50 | ~1.2 µM | Competitive Binding Assay | |
| ~2 µM | Competitive Binding Assay | ||
| ~3 µM | Fluorescence Thermal Shift Assay |
Table 2: Cellular Degradation of Neosubstrates by Pomalidomide
| Neosubstrate | Cell Line | DC50 | Dmax | Reference(s) |
| Ikaros (IKZF1) | MM.1S | Not explicitly stated, but significant degradation at 1 µM | >80% | |
| RPMI 8266 | Not explicitly stated, but degradation observed at higher concentrations | Not specified | ||
| Aiolos (IKZF3) | MM.1S | Not explicitly stated, but significant degradation at 1 µM | Not specified | |
| RPMI 8266 | Not explicitly stated, but pronounced degradation observed | ~80% |
Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values can vary depending on the cell line, treatment time, and specific experimental conditions.
Signaling Pathways and Experimental Workflows
Visualizing the molecular events and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the mechanism of action of Pomalidomide and key experimental workflows.
Mechanism of Action of Pomalidomide
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CRBN modulators and how do they work? [synapse.patsnap.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Technical Guide on E3 Ligase Ligand 18 (VH032)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of preliminary studies on E3 ligase Ligand 18, which is widely recognized in scientific literature and commercial contexts as VH032. This small molecule is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.
Core Concepts of PROTAC Technology Utilizing Ligand 18 (VH032)
PROTACs are heterobifunctional molecules composed of three key parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, VH032 for VHL), and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic process allows for the removal of target proteins, offering a distinct therapeutic advantage over traditional inhibitors.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with VH032 and PROTACs derived from it, such as MZ1, which targets the BRD4 protein for degradation.
Table 1: Binding Affinity of VH032 to VHL E3 Ligase
| Ligand | Binding Target | Method | Binding Affinity (Kd) | Reference(s) |
| VH032 | VHL | Isothermal Titration Calorimetry (ITC) | 185 nM | [4] |
| VH032 derivative (BODIPY FL VH032) | GST-VCB complex | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | ~3.0 nM | [5] |
Table 2: Degradation Potency of MZ1 (A VH032-based PROTAC)
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| MZ1 | BRD4 | H661 | 8 nM | >90% | |
| MZ1 | BRD4 | H838 | 23 nM | >90% | |
| MZ1 | BRD4 | HeLa | < 100 nM | Not specified | |
| MZ1 | BRD4 | MV4-11 | Not specified | 96% (at 50 nM) |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for any PROTAC utilizing VH032 is the hijacking of the Ubiquitin-Proteasome System (UPS). The VH032 moiety of the PROTAC binds to the VHL E3 ligase, while the other end of the PROTAC binds to the target protein. This induced proximity leads to the formation of a ternary complex (Target Protein-PROTAC-VHL), which facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: General mechanism of action for a VH032-based PROTAC.
When the target protein is degraded, it can have downstream effects on various signaling pathways. For instance, the degradation of BRD4 by MZ1 leads to the downregulation of the oncogene c-Myc, which is a key driver in many cancers. Similarly, PROTACs like ARV-471, which target the estrogen receptor (ER), disrupt ER-mediated signaling pathways crucial for the growth of certain breast cancers.
Caption: Downstream signaling effects of target protein degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of VH032 Amine
VH032 and its amine derivative are key precursors for creating VHL-recruiting PROTACs. The synthesis is a multi-step process. A feasible, column chromatography-free, multi-gram scale synthesis has been reported, making it more accessible for research.
Outline of Synthesis: The synthesis of VH032 amine involves four main building blocks: leucine, proline, benzylamine, and thiazole. The process includes sequential coupling and deprotection steps. An optimized route allows for the synthesis of 42.5 g of VH032 amine hydrochloride in a 65% overall yield with 97% purity within a week.
Western Blot Protocol for BRD4 Degradation by MZ1
This protocol is used to qualitatively and quantitatively assess the degradation of BRD4 in cells treated with MZ1.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) in 6-well plates to achieve 70-80% confluency.
-
Prepare a stock solution of MZ1 (e.g., 10 mM in DMSO).
-
Treat cells with desired concentrations of MZ1 (e.g., 0, 100, 250 nM) for a specified time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
For a proteasome-dependent degradation control, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding MZ1.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein samples and denature by boiling at 95-100°C for 5-10 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescent (ECL) substrate.
-
Probe the same membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
In Vitro Ubiquitination Assay
This assay determines if a PROTAC can induce the ubiquitination of its target protein in the presence of the necessary enzymes.
1. Reaction Setup:
-
Prepare a reaction mixture containing:
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase complex (e.g., VHL complex)
-
Target protein (e.g., BRD4)
-
PROTAC (e.g., MZ1)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (typically containing Tris-HCl, MgCl2, DTT)
-
-
Include negative controls lacking one of the key components (e.g., E1, E2, or PROTAC).
2. Incubation and Termination:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
3. Analysis:
-
Analyze the reaction products by Western blotting.
-
Probe with an antibody against the target protein to observe higher molecular weight bands corresponding to ubiquitinated forms of the protein. An anti-ubiquitin antibody can also be used.
Caption: A typical experimental workflow from ligand synthesis to cellular assays.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cereblon-Recruiting E3 Ligase Ligands in Oncology: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs), offering a powerful strategy to target previously "undruggable" drivers of cancer. A critical component of any PROTAC is the E3 ligase ligand, which hijacks a specific E3 ubiquitin ligase to tag the target protein for destruction.
This technical guide focuses on a pivotal class of E3 ligase ligands: those that recruit Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] Molecules such as "E3 Ligase Ligand 18," a commercially available thalidomide derivative, represent building blocks for this class of PROTACs. This document provides an in-depth overview of the mechanism, quantitative performance, and experimental validation of CRBN-recruiting PROTACs in cancer research, with a focus on thalidomide and its potent analogs, lenalidomide and pomalidomide.
Mechanism of Action: Hijacking the CRL4^CRBN^ Complex
CRBN-recruiting PROTACs function by inducing proximity between the target protein and the CRL4^CRBN^ E3 ligase complex. The PROTAC molecule acts as a molecular bridge, with one end binding to the POI and the other (the "E3 ligase ligand") binding to CRBN. This ternary complex formation (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[2] The resulting polyubiquitin chain acts as a "degradation signal," marking the POI for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.[3]
Data Presentation: Quantitative Efficacy of CRBN-Based PROTACs
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and its half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in cell viability or proliferation assays. The choice of the CRBN ligand—thalidomide, lenalidomide, or pomalidomide—can significantly influence a PROTAC's potency. Generally, pomalidomide and lenalidomide exhibit higher binding affinity to CRBN than thalidomide, which often translates to more potent degradation.[2][4]
Below are tables summarizing the performance of two well-characterized CRBN-recruiting PROTACs in cancer research: ARV-110 (Bavdegalutamide) , which targets the Androgen Receptor (AR) in prostate cancer, and dBET1 , which targets the BET family protein BRD4 in various hematological malignancies.
Table 1: Quantitative Performance of ARV-110 (AR Degrader)
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| VCaP | Prostate Cancer | AR DC50 | ~1 | |
| LNCaP | Prostate Cancer | AR DC50 | <1 | |
| VCaP | Prostate Cancer | Proliferation IC50 | Low nanomolar |
Table 2: Quantitative Performance of dBET1 (BRD4 Degrader)
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| MDA-MB-231 | Breast Cancer | BRD4 EC50 | 430 | |
| MV4;11 | Acute Myeloid Leukemia | Proliferation IC50 | 140 | |
| Kasumi-1 | Acute Myeloid Leukemia | Proliferation IC50 | 148.3 | |
| NB4 | Acute Promyelocytic Leukemia | Proliferation IC50 | 335.7 | |
| THP-1 | Acute Monocytic Leukemia | Proliferation IC50 | 355.1 |
Table 3: Comparative Binding Affinities of IMiDs to CRBN
| Ligand | Binding Affinity (Kd) to CRBN | Reference |
| Pomalidomide | ~157 nM | |
| Lenalidomide | ~178 nM | |
| Thalidomide | ~250 nM |
Signaling Pathways Targeted by CRBN-Based PROTACs
By degrading key oncogenic proteins, CRBN-based PROTACs can potently disrupt cancer-driving signaling pathways.
Androgen Receptor (AR) Signaling in Prostate Cancer: ARV-110 targets the AR for degradation, which is a master regulator of prostate cancer cell growth and survival. Degradation of AR leads to the downregulation of its target genes, such as Prostate-Specific Antigen (PSA), and ultimately inhibits tumor progression. This is a critical advantage over traditional AR inhibitors, as degradation can overcome resistance mechanisms driven by AR mutations or overexpression.
BET Protein Degradation and MYC Suppression: dBET1 targets BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 is a critical transcriptional co-activator that regulates the expression of key oncogenes, most notably MYC. By degrading BRD4, dBET1 effectively downregulates MYC expression, leading to cell cycle arrest and apoptosis in various cancers, particularly acute myeloid leukemia (AML). BRD4 also regulates other key transcription factors involved in processes like the epithelial-mesenchymal transition (EMT), such as SNAI1 and SNAI2.
Experimental Protocols
Accurate characterization of CRBN-based PROTACs requires robust and well-controlled experiments. The following section provides detailed methodologies for key assays.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Seeding and Treatment: a. Seed cancer cells (e.g., VCaP for AR, MV4-11 for BRD4) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of harvesting. b. Allow cells to adhere and grow for 24 hours before treatment. c. Prepare serial dilutions of the PROTAC in complete growth medium from a concentrated DMSO stock. A typical concentration range is 0.1 nM to 1000 nM. d. Include a vehicle-only control (e.g., 0.1% DMSO). e. Remove the old medium and replace it with the PROTAC-containing medium. f. Incubate the cells for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification: a. After treatment, place the culture plates on ice and wash cells once with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube. g. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
3. SDS-PAGE and Immunoblotting: a. Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific to the target protein (and a loading control like GAPDH or β-actin) overnight at 4°C. g. Wash the membrane three times with TBST for 5-10 minutes each. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times with TBST.
4. Detection and Data Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. b. Quantify the band intensities using image analysis software. c. Normalize the target protein band intensity to the loading control. d. Calculate the percentage of protein remaining relative to the vehicle control. e. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit to a four-parameter logistic curve to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay (CellTiter-Glo®) for Determination of IC50
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
1. Cell Seeding and Treatment: a. Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of culture medium. b. Incubate for 24 hours to allow for cell attachment. c. Prepare serial dilutions of the PROTAC in culture medium. d. Add 10 µL of the diluted PROTAC or vehicle (DMSO) to the respective wells. e. Incubate the plate for the desired exposure time (e.g., 72 hours).
2. Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Record luminescence using a plate reader (luminometer).
3. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control wells. b. Plot the percentage of viability against the logarithm of the PROTAC concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein. A common method involves immunoprecipitation followed by western blotting.
1. Cell Treatment: a. Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). b. In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will block the degradation of the ubiquitinated protein, allowing it to accumulate.
2. Cell Lysis: a. Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., PR-619 or NEM) to preserve the ubiquitinated state of the proteins.
3. Immunoprecipitation (IP): a. Pre-clear the lysates with protein A/G agarose beads. b. Incubate the lysates with an antibody against the target protein overnight at 4°C to immunoprecipitate the target protein and its bound interactors (including ubiquitin). c. Add protein A/G agarose beads to capture the antibody-protein complexes. d. Wash the beads several times with lysis buffer to remove non-specific binders. e. Elute the protein complexes from the beads by boiling in SDS sample buffer.
4. Western Blotting: a. Perform western blotting on the eluted samples as described in Protocol 1. b. Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1 clone). c. A smear or ladder of high-molecular-weight bands in the PROTAC and MG132 co-treated lane indicates poly-ubiquitination of the target protein.
Conclusion
PROTACs that recruit the CRBN E3 ligase using thalidomide-based ligands are a powerful and validated class of molecules in cancer research and drug development. Their catalytic mechanism allows for the potent and sustained degradation of key oncogenic drivers, offering a promising therapeutic strategy to overcome resistance to traditional inhibitors. A thorough understanding of their mechanism, combined with rigorous quantitative analysis and robust experimental protocols, is essential for advancing these innovative molecules from the laboratory to the clinic. This guide provides a foundational framework for researchers to design, evaluate, and optimize the next generation of CRBN-based protein degraders.
References
The Potential of E3 Ligase Ligand 18: A Technical Guide to a Cereblon-Recruiting Moiety
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of "E3 ligase Ligand 18," a designation for a molecule that leverages the potent E3 ligase Cereblon (CRBN) for targeted protein degradation. This ligand is a derivative of Thalidomide, a foundational molecule in the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Understanding the nuances of its interaction with CRBN is paramount for its effective application in novel therapeutic strategies.
Core Concept: Hijacking the Ubiquitin-Proteasome System
E3 ubiquitin ligases are central to the cell's natural protein disposal system. They tag substrate proteins with ubiquitin, marking them for degradation by the proteasome.[1] PROTACs are heterobifunctional molecules that exploit this system by bringing a target protein into proximity with an E3 ligase. "this compound" functions as the E3 ligase-recruiting component of such a chimera, specifically engaging the CRL4-CRBN E3 ubiquitin ligase complex.[2][3][4]
Quantitative Analysis of Cereblon Ligand Binding
The efficacy of a CRBN-recruiting ligand is fundamentally linked to its binding affinity. While specific quantitative data for "E3 ligase Ligand-linker Conjugate 18" is not extensively published, it is a conjugate of Thalidomide and a linker.[2] The binding affinities of Thalidomide and its clinically significant analogs, Lenalidomide and Pomalidomide, to CRBN have been well-characterized and serve as a crucial reference. The glutarimide moiety of these molecules is primarily responsible for docking into a hydrophobic tri-tryptophan pocket of the CRBN E3 ubiquitin ligase.
| Compound | Dissociation Constant (Kd) | Assay Method | Key Notes |
| Thalidomide | ~250 nM | Not Specified | The foundational CRBN ligand. |
| (S)-Thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | The (S)-enantiomer is the more biologically active form. |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly to CRBN than Thalidomide. |
| Pomalidomide | ~157 nM | Not Specified | Exhibits stronger binding to CRBN compared to Thalidomide. |
Signaling Pathways and Mechanism of Action
The binding of a Thalidomide-based ligand to CRBN induces a conformational change in the E3 ligase complex, creating a novel protein-protein interaction surface. This "molecular glue" effect leads to the recruitment of neo-substrates—proteins not typically targeted by CRBN—for ubiquitination and subsequent degradation by the 26S proteasome.
Prominent neo-substrates with therapeutic relevance in oncology include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins is a key mechanism of action for the anti-myeloma effects of Lenalidomide and Pomalidomide. The specific neo-substrate repertoire can vary depending on the precise chemical structure of the CRBN ligand.
The interaction of the ligand with CRBN can also impact other signaling pathways. For instance, CRBN has been identified as a regulator of the Wnt signaling pathway and is involved in CD28 signaling in T-cells.
Experimental Protocols
Determination of Binding Affinity: Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique for the direct measurement of binding affinities. It measures the heat change that occurs upon the interaction of two molecules.
Principle: A solution of the E3 ligase ligand is titrated into a solution containing the CRBN protein. The heat released or absorbed during binding is measured to determine the binding constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified recombinant CRBN protein in a suitable buffer (e.g., PBS or Tris-HCl).
-
Prepare a solution of "this compound" in the same buffer, ensuring the final DMSO concentration is low to minimize buffer mismatch effects.
-
-
ITC Experiment:
-
Load the CRBN protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
-
References
Methodological & Application
Application Notes and Protocols for the Conjugation of E3 Ligase Ligand 18 to a Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
"E3 Ligase Ligand 18" is a pre-conjugated molecule composed of a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ligase, attached to a linker. This application note provides a detailed protocol for the subsequent conjugation of this E3 ligase ligand-linker moiety to a POI ligand, a critical step in the synthesis of a functional PROTAC. The protocol will focus on two of the most prevalent and efficient bioconjugation techniques: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".
Data Presentation
The choice of conjugation chemistry can significantly influence the efficiency, yield, and purity of the final PROTAC. The following table summarizes key quantitative data comparing these two common methods.
| Feature | Amide Bond Formation | Click Chemistry (CuAAC) | Reference |
| Reaction Efficiency | Variable, typically 60-90% | High, often >90% | |
| Reaction Conditions | Requires activation of carboxylic acid, can be sensitive to water | Mild, tolerant of many functional groups and aqueous conditions | |
| Reagents | Coupling reagents (e.g., HATU, HOBt), base (e.g., DIPEA) | Copper(I) catalyst, reducing agent (e.g., sodium ascorbate), ligand (e.g., TBTA) | |
| Reaction Time | 2-24 hours | 1-4 hours | |
| Side Reactions | Potential for racemization and side reactions with other nucleophiles | Minimal side reactions due to bioorthogonality | |
| Purification | Often requires extensive purification to remove coupling reagents | Simpler purification due to cleaner reaction profile |
Experimental Protocols
This section provides detailed methodologies for conjugating this compound to a POI ligand. It is assumed that "this compound" possesses a terminal amine or carboxylic acid for amide bond formation, or a terminal azide or alkyne for click chemistry. The POI ligand must have the corresponding reactive functional group.
Protocol 1: Amide Bond Formation
This protocol describes the conjugation of an amine-terminated this compound with a POI ligand containing a carboxylic acid.
Materials:
-
This compound with a terminal amine group
-
POI ligand with a terminal carboxylic acid group
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade acetonitrile and water
-
0.1% Trifluoroacetic acid (TFA) in water and acetonitrile (for HPLC)
-
Nitrogen gas
-
Reaction vials and magnetic stir bars
Procedure:
-
Preparation of Reactants:
-
Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF in a clean, dry reaction vial under a nitrogen atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve the amine-terminated this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the activated POI ligand solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with a 1:1 mixture of acetonitrile and water.
-
Purify the crude product by reverse-phase preparative HPLC using a C18 column and a gradient of 0.1% TFA in water and acetonitrile.
-
Collect the fractions containing the desired PROTAC molecule.
-
-
Analysis and Characterization:
-
Confirm the identity and purity of the final conjugate using analytical HPLC and high-resolution mass spectrometry (HRMS).
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-terminated this compound with an alkyne-functionalized POI ligand.
Materials:
-
This compound with a terminal azide group
-
POI ligand with a terminal alkyne group
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
tert-Butanol
-
Deionized water
-
HPLC-grade acetonitrile and water
-
0.1% Formic acid in water and acetonitrile (for HPLC)
-
Nitrogen gas
-
Reaction vials and magnetic stir bars
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-terminated this compound (1.0 equivalent) and the alkyne-functionalized POI ligand (1.1 equivalents) in a 3:1 mixture of tert-butanol and water in a reaction vial.
-
-
Conjugation Reaction:
-
Prepare a fresh solution of sodium ascorbate (0.5 equivalents) in deionized water.
-
Prepare a solution of CuSO₄·5H₂O (0.2 equivalents) and TBTA (0.2 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/TBTA solution.
-
Stir the reaction at room temperature for 1-4 hours. The reaction mixture may become heterogeneous. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with DMSO or DMF to dissolve any precipitate.
-
Filter the mixture to remove any insoluble copper salts.
-
Purify the crude product by reverse-phase preparative HPLC using a C18 column and a gradient of 0.1% formic acid in water and acetonitrile.
-
Collect the fractions corresponding to the desired product.
-
-
Analysis and Characterization:
-
Analyze the purity and confirm the identity of the final PROTAC molecule by analytical HPLC and HRMS.
-
Lyophilize the pure fractions to obtain the final product.
-
Mandatory Visualizations
References
Application Notes and Protocols for E3 Ligase Ligand 18
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 18 is a pre-synthesized chemical moiety comprising a ligand for the Cereblon (CRBN) E3 ubiquitin ligase covalently attached to a linker.[1][2] This conjugate serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] this compound, by providing the CRBN-recruiting component, facilitates the rapid synthesis of PROTAC libraries for targeted protein degradation studies.[1][4]
Chemical Structure (CAS NO.: 2241669-88-3)
Note: The exact structure for CAS number 2241669-88-3 is not consistently reported across all public databases. The structure provided by some vendors is a derivative of thalidomide, a known CRBN ligand.
Mechanism of Action: PROTACs Utilizing CRBN
PROTACs constructed with this compound function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The Ligand 18 portion of the PROTAC binds to the CRBN E3 ligase, while the other end of the PROTAC binds to the target protein. This induced proximity results in the formation of a ternary complex (Target Protein - PROTAC - CRBN), which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway utilizing a CRBN ligand.
Data Presentation
The following tables present illustrative quantitative data for a hypothetical PROTAC, "PROTAC-X," constructed using this compound and a ligand for a target Protein of Interest (POI). This data is representative of typical results obtained in PROTAC characterization experiments.
Table 1: In Vitro Binding Affinities
| Component | Binding Target | Assay | Binding Affinity (Kd) |
| This compound | CRBN | Isothermal Titration Calorimetry (ITC) | 1.5 µM |
| POI Ligand | Protein of Interest | Surface Plasmon Resonance (SPR) | 250 nM |
| PROTAC-X | Protein of Interest | SPR | 300 nM |
| PROTAC-X | CRBN | ITC | 1.8 µM |
Table 2: Cellular Degradation Efficacy of PROTAC-X in HEK293 Cells
| Treatment Time | DC50 (Concentration for 50% degradation) | Dmax (Maximum Degradation) |
| 4 hours | 500 nM | 75% |
| 8 hours | 150 nM | 88% |
| 16 hours | 50 nM | >95% |
| 24 hours | 45 nM | >95% |
Table 3: Cell Viability (IC50) of PROTAC-X in Cancer Cell Line (e.g., MCF-7)
| Treatment Time | IC50 (Concentration for 50% inhibition of cell viability) |
| 48 hours | 120 nM |
| 72 hours | 85 nM |
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to assess the degradation of a target protein in response to treatment with a PROTAC synthesized using this compound.
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Materials:
-
Cell line expressing the protein of interest (POI)
-
Cell culture medium and supplements
-
PROTAC synthesized with this compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC and a vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay
This protocol is for assessing the effect of a PROTAC on cell proliferation and viability.
Caption: General workflow for a cell viability assay.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
PROTAC synthesized with this compound
-
Vehicle control (e.g., DMSO)
-
96-well clear or opaque-walled plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay kit)
-
Microplate reader (for absorbance or luminescence)
Procedure (using CellTiter-Glo® as an example):
-
Cell Seeding:
-
Seed cells at an optimal density (e.g., 5,000 cells/well) in an opaque-walled 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Treat the cells with the PROTAC dilutions and a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results to determine the IC50 value.
-
Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and may not be representative of the actual performance of PROTACs constructed with this compound. Researchers should perform their own experiments to determine the specific efficacy of their molecules. The provided protocols are general guidelines and may require optimization for specific cell lines and target proteins.
References
Application Notes and Protocols for a Cereblon-Recruiting E3 Ligase Ligand-Based PROTAC Targeting the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] This document provides detailed application notes and protocols for the use of a representative PROTAC, ARV-110 (Bavdegalutamide), which utilizes a ligand for the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of the Androgen Receptor (AR).[2][3][4][5] ARV-110 is a potent and orally bioavailable PROTAC developed for the treatment of metastatic castration-resistant prostate cancer (mCRPC).
The Androgen Receptor is a key driver of prostate cancer progression. Resistance to therapies that inhibit AR can arise from mutations or overexpression of the AR protein. By degrading the AR protein, ARV-110 offers a distinct and advantageous mechanism of action compared to traditional inhibitors. These notes are intended to guide researchers in the preclinical evaluation of this and similar AR-degrading PROTACs.
Mechanism of Action
ARV-110 functions by simultaneously binding to the Androgen Receptor and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the AR, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple AR proteins.
Quantitative Data Summary
The following tables summarize the key quantitative data for ARV-110 from preclinical studies.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Parameter | Cell Line | Value | Reference(s) |
| DC50 | VCaP | ~1 nM | |
| LNCaP | ~1 nM | ||
| Various Prostate Cancer Lines | < 1 nM | ||
| Dmax | VCaP | >85% | |
| IC50 (Proliferation) | VCaP | 1.5 nM | |
| LNCaP | 16.2 nM |
Table 2: In Vivo Efficacy
| Animal Model | Dosing | AR Degradation in Tumor | Tumor Growth Inhibition | Reference(s) |
| VCaP Xenograft (castrated) | 10 mg/kg, PO, QD | >90% | Significant | |
| LNCaP Xenograft | 1 mg/kg, PO, QD | >90% | Significant | |
| Enzalutamide-resistant VCaP Xenograft | 1 mg/kg, PO, QD | >90% | Significant |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of ARV-110 are provided below.
Protocol 1: Western Blot for Androgen Receptor Degradation
This protocol is used to quantify the reduction in AR protein levels following treatment with ARV-110.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ARV-110 (reconstituted in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-AR, anti-GAPDH, or anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed VCaP or LNCaP cells in 6-well plates and allow them to adhere. Treat cells with increasing concentrations of ARV-110 (e.g., 0.1 nM to 1000 nM) and a DMSO vehicle control for a desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, mix with Laemmli buffer, and boil. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against AR and a loading control overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and detect the signal using an ECL substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize AR levels to the loading control.
Protocol 2: Cell Viability Assay
This protocol measures the effect of ARV-110 on the proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (VCaP, LNCaP)
-
96-well plates
-
ARV-110
-
Cell Counting Kit-8 (CCK-8) or similar WST-8/MTT reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (1,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat cells with serial dilutions of ARV-110.
-
Incubation: Incubate for 72-96 hours.
-
Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: Ubiquitination Assay by Immunoprecipitation
This protocol is to confirm that ARV-110 induces the ubiquitination of the Androgen Receptor.
Materials:
-
Prostate cancer cells treated with ARV-110 and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., Triton Lysis Buffer)
-
Anti-ubiquitin antibody or nanobody coupled to beads
-
Primary antibody against AR for Western blotting
Procedure:
-
Cell Treatment and Lysis: Treat cells with ARV-110 and MG132 for a few hours to allow ubiquitinated proteins to accumulate. Lyse the cells.
-
Immunoprecipitation: Incubate the cell lysate with anti-ubiquitin antibody-conjugated beads to pull down all ubiquitinated proteins.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the ubiquitinated proteins.
-
Western Blot Analysis: Perform a Western blot on the eluate using an anti-AR antibody to detect the presence of ubiquitinated AR. An increase in high molecular weight AR species in the ARV-110-treated sample indicates polyubiquitination.
Protocol 4: Animal Xenograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of ARV-110.
Materials:
-
Immunocompromised mice (e.g., SCID mice)
-
VCaP or LNCaP cells
-
Matrigel
-
ARV-110 formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant VCaP or LNCaP cells mixed with Matrigel into the flanks of mice.
-
Tumor Growth and Treatment Initiation: Allow tumors to reach a specified volume (e.g., 150-200 mm³). Randomize mice into vehicle and treatment groups.
-
Dosing: Administer ARV-110 orally, once daily (e.g., 1, 3, or 10 mg/kg).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors for pharmacodynamic analysis (e.g., Western blot for AR degradation) and histological examination.
Signaling Pathway Analysis
ARV-110 targets the Androgen Receptor signaling pathway, a critical driver of prostate cancer. In the presence of androgens, AR translocates to the nucleus, binds to Androgen Response Elements (AREs) on DNA, and drives the transcription of genes involved in cell growth, proliferation, and survival, such as Prostate-Specific Antigen (PSA). ARV-110-mediated degradation of AR prevents these downstream events, leading to cell cycle arrest and apoptosis.
Conclusion
The Cereblon-recruiting PROTAC ARV-110 is a highly potent and selective degrader of the Androgen Receptor. The protocols and data presented here provide a comprehensive guide for researchers to evaluate its mechanism of action and preclinical efficacy. By leveraging the cell's natural protein disposal system, this class of molecules offers a promising therapeutic strategy for overcoming resistance in prostate cancer and serves as a valuable tool for cancer biology research.
References
- 1. nursingcenter.com [nursingcenter.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
Application Notes and Protocols for Cell-Based Assays Using PROTACs with E3 Ligase Ligand 18 (A CRBN Ligand)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This document provides detailed application notes and protocols for conducting cell-based assays with PROTACs that utilize E3 ligase Ligand 18 , a derivative of thalidomide that recruits the Cereblon (CRBN) E3 ubiquitin ligase. These assays are crucial for characterizing the efficacy and mechanism of action of novel PROTACs.
PROTAC Signaling Pathway and Experimental Workflow
The fundamental mechanism of a CRBN-recruiting PROTAC involves the formation of a ternary complex, leading to target protein ubiquitination and subsequent degradation. A typical experimental workflow is designed to assess each stage of this process.
Caption: A typical experimental workflow for evaluating CRBN-recruiting PROTACs.
Key Cell-Based Assays and Protocols
The following sections detail the protocols for essential cell-based assays to characterize PROTACs utilizing this compound. While specific data for a PROTAC using the exact "this compound" is not publicly available, the following data for a representative CRBN-recruiting PROTAC targeting the METTL3-METTL14 complex, ZW30441 , is presented for illustrative purposes[1].
Target Protein Degradation Assay (Western Blot)
This assay is the primary method to quantify the extent of PROTAC-induced degradation of the target protein. Key parameters derived are the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).
Protocol:
-
Cell Seeding: Plate cells (e.g., MV4-11, a human AML cell line) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (typically 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Quantitative Data Summary (Example: ZW30441 in MV4-11 cells) [1]
| Target Protein | DC50 (µM) | Dmax (%) |
| METTL3 | 0.44 | 80 |
| METTL14 | 0.13 | 65 |
Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Caption: Mechanism of PROTAC-induced protein ubiquitination and degradation.
Protocol (Immunoprecipitation-Western Blot):
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., 1 µM) and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complex.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated proteins.
-
Western Blotting: Perform a Western blot on the eluted samples using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
Cell Viability Assay
This assay determines the cytotoxic effect of the PROTAC on cancer cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is a key parameter.
Protocol (MTT or CellTiter-Glo® Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
For MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the PROTAC concentration to determine the IC50 value.
Quantitative Data Summary (Example: ZW30441) [1]
| Cell Line | IC50 (µM) |
| MOLM13 | 1.02 |
| MV4-11 | 2.14 |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the in-vitro characterization of PROTACs utilizing this compound. By systematically evaluating target protein degradation, mechanism of action through ubiquitination, and cellular effects on viability, researchers can effectively advance the development of novel and potent targeted protein degraders. The provided data for the representative CRBN-recruiting PROTAC, ZW30441, serves as a valuable benchmark for interpreting experimental results.
References
Application Notes and Protocols for In Vitro Ubiquitination Assays Featuring E3 Ligase Ligand 18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro ubiquitination assays with a focus on characterizing the activity of E3 ligases in the presence of specific ligands, exemplified by "E3 ligase Ligand 18."
Introduction
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein.[1] This process is orchestrated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][2][3] E3 ligases are the key determinants of substrate specificity, recognizing and binding to both the target protein and the E2-ubiquitin conjugate, thereby facilitating the transfer of ubiquitin to the substrate. The fate of the ubiquitinated protein, which can range from proteasomal degradation to altered cellular localization or activity, is often determined by the nature of the ubiquitin chain linkage (e.g., K48-linked for degradation, K63-linked for signaling).
Small molecule ligands that modulate E3 ligase activity are of significant interest in drug discovery. One prominent application is in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation. "this compound" is representative of such a molecule, designed to bind to an E3 ligase and can be incorporated into PROTACs. In vitro ubiquitination assays are essential for characterizing the biochemical activity of E3 ligases and the effect of ligands like Ligand 18 on their function.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ubiquitination cascade and a typical experimental workflow for an in vitro ubiquitination assay.
Caption: The Ubiquitination Enzymatic Cascade.
Caption: In Vitro Ubiquitination Assay Workflow.
Experimental Protocols
Protocol 1: In Vitro E3 Ligase Auto-Ubiquitination Assay
This assay is used to determine the intrinsic catalytic activity of an E3 ligase, as many E3 ligases can ubiquitinate themselves.
Materials:
-
Enzymes: Recombinant E1 activating enzyme, Recombinant E2 conjugating enzyme (select an E2 known to work with your E3), Recombinant E3 ligase.
-
Ligand: this compound (or other small molecule modulator).
-
Substrates: Ubiquitin, ATP solution.
-
Buffers and Reagents: Ubiquitination reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM TCEP), SDS-PAGE sample buffer, Deionized water.
Procedure:
-
Prepare a master mix containing the common reaction components. For a 25 µL reaction, the final concentrations are suggested in the table below.
-
In separate microcentrifuge tubes, aliquot the master mix.
-
Add the E3 ligase to each reaction.
-
Add this compound at various concentrations to the test samples. Add vehicle (e.g., DMSO) to the control samples.
-
Initiate the reaction by adding the MgATP solution. For a negative control, add an equal volume of deionized water instead of ATP.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Western blotting using an antibody against the E3 ligase or ubiquitin to detect the formation of higher molecular weight, polyubiquitinated species.
Protocol 2: In Vitro Substrate Ubiquitination Assay
This assay measures the ability of the E3 ligase to ubiquitinate a specific substrate protein in the presence or absence of Ligand 18.
Materials:
-
Same as Protocol 1, with the addition of a recombinant substrate protein.
Procedure:
-
Follow the same initial steps as in Protocol 1 for preparing the master mix and setting up the reactions.
-
Add the substrate protein to each reaction tube.
-
Add the E3 ligase.
-
Add this compound at various concentrations to the test samples and vehicle to the controls.
-
Initiate the reaction with MgATP. Include a negative control without ATP.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the results by SDS-PAGE and Western blotting using an antibody specific to the substrate protein to observe a ladder of higher molecular weight bands corresponding to ubiquitinated substrate. Alternatively, an anti-ubiquitin antibody can be used.
Data Presentation
The results of in vitro ubiquitination assays are typically qualitative (observation of a ubiquitin ladder) but can be quantified using densitometry of the Western blot bands or more advanced techniques like mass spectrometry.
Table 1: Typical Reaction Component Concentrations
| Component | Stock Concentration | Final Concentration | Volume for 25 µL Reaction |
| E1 Enzyme | 5 µM | 100 nM | 0.5 µL |
| E2 Enzyme | 25 µM | 500 nM | 0.5 µL |
| E3 Ligase | 10 µM | 200 nM | 0.5 µL |
| Ubiquitin | 10 mg/mL (1.17 mM) | 100 µM | 2.1 µL |
| Substrate Protein | 1 mg/mL | 5-10 µM | Variable |
| Ligand 18 | 10 mM in DMSO | 0.1 - 100 µM | Variable |
| 10X Reaction Buffer | 10X | 1X | 2.5 µL |
| MgATP Solution | 100 mM | 10 mM | 2.5 µL |
| Deionized Water | - | - | To 25 µL |
Note: The optimal concentrations of enzymes and substrate should be determined empirically.
Table 2: Example Quantitative Data from a Ligand 18 Titration Experiment
This table represents hypothetical quantitative data from a substrate ubiquitination assay where the intensity of the ubiquitinated substrate bands is measured.
| Ligand 18 Conc. (µM) | % Substrate Ubiquitination (Normalized to Positive Control) | Standard Deviation |
| 0 (No Ligand) | 100% | ± 5.2% |
| 0.1 | 85% | ± 4.8% |
| 1 | 55% | ± 3.1% |
| 10 | 20% | ± 2.5% |
| 100 | 5% | ± 1.1% |
| No ATP Control | 0% | ± 0.5% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No ubiquitination observed | Inactive enzyme (E1, E2, or E3) | Test each enzyme individually. Ensure proper storage and handling. |
| Missing reaction component (e.g., ATP) | Double-check the reaction setup and include appropriate controls. | |
| Incorrect E2-E3 pairing | Confirm from literature that the chosen E2 works with the E3 ligase. | |
| High background/smearing | Contaminating deubiquitinating enzymes (DUBs) | Use freshly purified proteins. Consider adding DUB inhibitors to the reaction buffer. |
| Reaction time too long | Optimize incubation time. | |
| Inconsistent results | Pipetting errors | Prepare a master mix to minimize variability. |
| Protein aggregation | Centrifuge protein stocks before use. |
Conclusion
In vitro ubiquitination assays are powerful tools for dissecting the biochemical function of E3 ligases and for characterizing the effects of small molecule modulators like this compound. The protocols and data presented here provide a framework for designing and executing these experiments. Careful optimization of reaction conditions and the inclusion of proper controls are critical for obtaining reliable and interpretable results.
References
solubility and stability of E3 ligase Ligand 18 in experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility and stability of E3 ligase Ligand 18 (CAS: 2241669-88-3), a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding these parameters is essential for the successful design and execution of robust and reproducible biochemical and cellular assays.
Introduction to this compound
This compound is a small molecule designed to bind to an E3 ubiquitin ligase, thereby enabling the recruitment of this enzyme to a target protein of interest when incorporated into a PROTAC. The formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The physicochemical properties of Ligand 18, such as its solubility and stability, are paramount for its efficacy and the overall performance of the resulting PROTAC.
Solubility Profile of this compound
The solubility of this compound is a key factor in ensuring its bioavailability and effectiveness in various experimental settings. Poor solubility can lead to inaccurate results and difficulties in formulation.
Data Presentation: Solubility Data
| Solvent | Solubility | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL (45.78 mM)[1] | Not Specified | Sonication is recommended to aid dissolution.[1] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Data not available; requires experimental determination | Thermodynamic or Kinetic Solubility Assay | Expected to be significantly lower than in DMSO. |
| Cell Culture Media (e.g., DMEM, RPMI) | Data not available; requires experimental determination | In-situ Stability and Solubility Assessment | Stability in media is crucial for cellular assays. |
Stability Profile of this compound
The chemical stability of this compound in experimental buffers and media is critical for maintaining its structural integrity and binding affinity to the E3 ligase. Degradation can lead to a loss of activity and the generation of confounding artifacts.
Data Presentation: Stability Data
| Condition | Incubation Time | Stability (% remaining) | Analytical Method |
| Aqueous Buffer (PBS, pH 7.4) at room temperature | Requires experimental determination | To be determined | LC-MS |
| Cell Culture Media with 10% FBS at 37°C | Requires experimental determination | To be determined | LC-MS |
| Freeze-Thaw Cycles (-20°C to room temperature) | Requires experimental determination | To be determined | LC-MS |
Experimental Protocols
The following protocols provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Thermodynamic (Equilibrium) Solubility Assay
This protocol determines the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or shaking incubator
-
Centrifuge
-
HPLC system with UV detector or LC-MS system
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add 1 mL of PBS (pH 7.4) to the tube.
-
Incubate the suspension at 25°C for 24 hours with continuous agitation to ensure equilibrium is reached.
-
Centrifuge the suspension at 14,000 rpm for 20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of calibration standards of this compound in DMSO.
-
Dilute an aliquot of the supernatant and the calibration standards in a suitable mobile phase for HPLC or LC-MS analysis.
-
Analyze the samples and standards by HPLC-UV or LC-MS.
-
Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve.
Protocol for Kinetic Solubility Assay
This high-throughput method assesses the solubility of a compound from a DMSO stock solution into an aqueous buffer.
Materials:
-
This compound (10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Procedure:
-
Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution of this compound to the wells to achieve a final concentration of 100 µM (final DMSO concentration of 1%).
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.
-
Alternatively, centrifuge the plate and measure the UV absorbance of the supernatant at a wavelength where Ligand 18 absorbs. Compare this to a standard curve prepared in a DMSO/PBS mixture to determine the concentration of the soluble compound.
Protocol for Stability Assessment in Aqueous Buffer
This protocol evaluates the stability of this compound in an aqueous solution over time.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
LC-MS system
-
Microcentrifuge tubes
Procedure:
-
Prepare a solution of this compound in PBS at a known concentration (e.g., 10 µM).
-
Aliquot the solution into multiple microcentrifuge tubes.
-
Incubate the tubes at a specific temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and immediately analyze it by LC-MS. A time point of t=0 should be analyzed immediately after preparation.
-
Quantify the peak area of the parent this compound at each time point.
-
Calculate the percentage of the ligand remaining at each time point relative to the t=0 sample.
-
(Optional) Monitor for the appearance of degradation products.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for assessing the solubility and stability of this compound.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
Application Notes and Protocols for the Development of a Novel PROTAC Utilizing E3 Ligase Ligand 18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This document provides detailed application notes and protocols for the development and characterization of a novel PROTAC, hereafter referred to as PROTAC-18J , which utilizes the Cereblon (CRBN) E3 ligase ligand, Ligand 18 , to target the Bromodomain-containing protein 4 (BRD4). BRD4 is a well-validated therapeutic target in oncology due to its role in regulating the expression of key oncogenes such as c-MYC.[3][4] The POI ligand employed in PROTAC-18J is JQ1, a potent and well-characterized inhibitor of the BET family of proteins, including BRD4.
These guidelines are designed to assist researchers in the design, synthesis, and comprehensive evaluation of PROTAC-18J, from initial biochemical assays to cellular and in vivo characterization.
PROTAC-18J: A Novel BRD4 Degrader
PROTAC-18J is a rationally designed PROTAC that brings together the BRD4 protein and the CRBN E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. E3 ligase Ligand 18 is a small molecule ligand that specifically binds to the CRBN E3 ubiquitin ligase and can be chemically linked to a protein-targeting ligand to form PROTACs.
Physicochemical Properties
The physicochemical properties of a PROTAC are critical determinants of its cellular permeability and oral bioavailability. PROTACs often possess high molecular weights and polar surface areas, which can present challenges for their development as oral therapeutics.
| Property | Value |
| Molecular Weight (MW) | 850.9 g/mol |
| cLogP | 3.5 |
| Topological Polar Surface Area (TPSA) | 165 Ų |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 12 |
Signaling Pathway and Mechanism of Action
The mechanism of action of PROTAC-18J involves hijacking the CRL4^CRBN^ E3 ligase to induce the degradation of BRD4. This process disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival.
Quantitative Data Presentation
The efficacy of PROTAC-18J is evaluated through a series of in vitro and cellular assays. The key parameters to be determined are the binding affinities of the individual ligands, the stability of the ternary complex, and the potency of BRD4 degradation.
Table 1: In Vitro Binding Affinities
| Component | Target | Binding Affinity (Kd) | Assay Method |
| This compound | CRBN | ~150 nM | Isothermal Titration Calorimetry (ITC) |
| JQ1 | BRD4 (BD1) | ~50 nM | Surface Plasmon Resonance (SPR) |
| JQ1 | BRD4 (BD2) | ~90 nM | Surface Plasmon Resonance (SPR) |
| PROTAC-18J | BRD4 | 75 nM | SPR |
| PROTAC-18J | CRBN | 200 nM | SPR |
Table 2: Ternary Complex Formation and Cellular Activity
| PROTAC | Cell Line | Ternary Complex Affinity (Kd) | DC50 (Degradation) | Dmax (Degradation) | IC50 (Proliferation) |
| PROTAC-18J | MV4-11 (AML) | 25 nM | 5 nM | >95% | 10 nM |
| PROTAC-18J | HeLa (Cervical Cancer) | 30 nM | 10 nM | >90% | 25 nM |
| PROTAC-18J | 22Rv1 (Prostate Cancer) | 45 nM | 20 nM | >90% | 50 nM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol outlines the procedure to measure the formation and stability of the BRD4-PROTAC-18J-CRBN ternary complex.
Materials:
-
Purified recombinant human BRD4 (BD1+BD2) protein
-
Purified recombinant human CRBN-DDB1 complex
-
PROTAC-18J
-
JQ1 (as a control)
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of CRBN-DDB1:
-
Activate the sensor chip surface using the amine coupling kit.
-
Immobilize the CRBN-DDB1 complex onto the activated surface to the desired level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binary Interaction Analysis (PROTAC-18J to CRBN):
-
Prepare a dilution series of PROTAC-18J in running buffer.
-
Inject the dilutions over the immobilized CRBN-DDB1 surface.
-
Monitor the association and dissociation phases.
-
Fit the sensorgram data to a suitable binding model to determine the binary Kd.
-
-
Ternary Complex Analysis:
-
Prepare a constant concentration of BRD4 protein in the running buffer.
-
Prepare a dilution series of PROTAC-18J and mix each concentration with the constant concentration of BRD4.
-
Inject these mixtures over the immobilized CRBN-DDB1 surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
Analyze the data to determine the ternary complex binding affinity and kinetics.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay confirms that the formation of the ternary complex leads to the ubiquitination of BRD4.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PROTAC Efficiency with E3 Ligase Ligand 18
Welcome to the technical support center for researchers utilizing PROTACs incorporating E3 ligase Ligand 18. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: My PROTAC incorporating this compound is showing low or no degradation of my target protein. What are the initial troubleshooting steps?
A1: Low degradation efficiency is a common hurdle in PROTAC development.[1] A systematic approach to troubleshooting is crucial. Here are the initial steps to take:
-
Confirm Compound Integrity: Verify the purity and stability of your PROTAC construct. Degradation of the molecule during storage or in the experimental medium can lead to a loss of activity.
-
Verify Target and E3 Ligase Expression: Ensure that both your protein of interest (POI) and the E3 ligase recruited by Ligand 18 are expressed in your chosen cell line.[2] Low expression of either can be a limiting factor.
-
Assess Binary Engagement: Confirm that your PROTAC can independently bind to both the POI and the E3 ligase. This is a prerequisite for the formation of the ternary complex.
-
Investigate the "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation.[1][3] Testing a broad range of PROTAC concentrations is essential to identify an optimal window for degradation.
Q2: How can I confirm that my PROTAC is entering the cells and engaging with the target protein and the E3 ligase?
A2: Poor cell permeability is a known challenge for PROTACs due to their larger molecular size.[4] Several biophysical and cell-based assays can be employed to verify cellular entry and target engagement:
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within intact cells. A successful PROTAC will bind to its target and increase its thermal stability, resulting in a shift in its melting curve.
-
NanoBRET™ Target Engagement Assay: This live-cell assay can be used to quantify the binding of the PROTAC to both the POI and the E3 ligase in real-time.
Q3: I've confirmed target engagement, but I'm still not observing degradation. What should I investigate next?
A3: If target engagement is confirmed but degradation is absent, the issue likely lies in the subsequent steps of the PROTAC mechanism: ternary complex formation and ubiquitination.
-
Assess Ternary Complex Formation: The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is critical for efficient degradation. Various biophysical techniques can be used to study this, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and AlphaLISA/AlphaScreen.
-
Evaluate Ubiquitination: The primary function of the ternary complex is to facilitate the ubiquitination of the POI by the E3 ligase. An in-cell ubiquitination assay can determine if your POI is being ubiquitinated upon PROTAC treatment.
Q4: How can I be sure that the observed protein degradation is proteasome-dependent?
A4: To confirm that the degradation of your target protein is occurring via the ubiquitin-proteasome system, you can perform a proteasome inhibitor rescue experiment. Pre-treating your cells with a proteasome inhibitor, such as MG132 or bortezomib, before adding your PROTAC should prevent the degradation of the target protein. If the protein levels are restored in the presence of the inhibitor, it confirms a proteasome-dependent degradation mechanism.
Q5: My PROTAC is causing significant off-target effects or cytotoxicity. What are the potential causes and solutions?
A5: Off-target effects and cytotoxicity can arise from several factors in PROTAC experiments.
-
High PROTAC Concentration: Excessive concentrations can lead to off-target binding and cellular stress. It's important to determine the minimal effective concentration that induces maximal degradation.
-
Off-Target Binding of the Ligands: The warhead (POI binder) or the E3 ligase ligand itself may have off-target interactions. Profiling the selectivity of the individual ligands can help identify potential off-target proteins.
-
On-Target Toxicity: The degradation of the intended target protein might be the cause of the observed cytotoxicity, especially if the protein is essential for cell survival.
Strategies to mitigate off-target effects include optimizing the PROTAC linker to improve ternary complex selectivity and exploring the use of tissue-specific E3 ligase ligands.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low PROTAC efficiency.
Quantitative Data Summary
The following table summarizes key binding affinity parameters that are crucial for evaluating the efficacy of a PROTAC. These values are typically determined using biophysical assays.
| Parameter | Description | Typical Range for Effective PROTACs | Assay Method(s) |
| KD (PROTAC to POI) | Binding affinity of the PROTAC to the Protein of Interest. | 1 nM - 1 µM | SPR, ITC, FP |
| KD (PROTAC to E3 Ligase) | Binding affinity of the PROTAC to the E3 Ligase. | 10 nM - 5 µM | SPR, ITC, FP |
| Ternary Complex KD | Dissociation constant of the ternary complex (POI-PROTAC-E3 Ligase). | pM - high nM | SPR, BLI, ITC |
| Cooperativity (α) | A measure of the influence of one protein on the binding of the other to the PROTAC. α > 1 indicates positive cooperativity. | α > 1 | Calculated from binary and ternary KD values |
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Detailed Experimental Protocols
Protocol 1: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics and affinity of the ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., NTA or streptavidin-coated)
-
Immobilization buffer (e.g., HBS-P+)
-
Running buffer (e.g., HBS-P+ with 0.1% DMSO)
-
Purified, tagged (e.g., His-tag or Biotin-tag) E3 ligase
-
Purified POI
-
PROTAC stock solution in DMSO
Methodology:
-
Immobilization: Immobilize the tagged E3 ligase onto the sensor chip surface according to the manufacturer's instructions.
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity.
-
Ternary Complex Formation: Co-inject a constant, saturating concentration of the POI with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD) for both the binary and ternary interactions.
Protocol 2: In-Cell Ubiquitination Assay
Objective: To determine if the PROTAC induces ubiquitination of the POI in a cellular context.
Materials:
-
Cell line expressing the POI and the E3 ligase
-
PROTAC stock solution
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
Antibody against the POI
-
Protein A/G magnetic beads
-
Antibody against ubiquitin
-
Western blot reagents
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations for a specified time. Include a vehicle control (DMSO) and a positive control if available. A co-treatment with a proteasome inhibitor is recommended to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing inhibitors to preserve the ubiquitination state of the proteins.
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the POI to pull down the target protein and its binding partners.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot and probe with an anti-ubiquitin antibody to detect the ubiquitinated POI. A smear or ladder of higher molecular weight bands above the POI band indicates ubiquitination.
Protocol 3: Western Blot for Protein Degradation
Objective: To quantify the reduction in POI levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC stock solution
-
Lysis buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies
-
Western blot reagents and imaging system
Methodology:
-
Cell Treatment: Treat cells with a range of PROTAC concentrations for a set time period (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the POI and a loading control, followed by the appropriate secondary antibodies.
-
Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control and then to the vehicle-treated sample to determine the percentage of protein degradation.
References
Technical Support Center: Optimizing Linker Length for E3 Ligase Ligand PROTACs
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on optimizing linker length for Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is the linker length a critical parameter for PROTAC efficacy?
The linker is not just a spacer; it is a crucial component that dictates the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] The linker's length and flexibility determine the spatial orientation of the target protein relative to the E3 ligase.[3] An optimal linker length facilitates the correct positioning for the E3 ligase to efficiently transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[2][]
Q2: What are the typical consequences of a suboptimal linker length?
Suboptimal linker length can lead to poor degradation efficacy for two main reasons:
-
Too Short: A linker that is too short can cause steric hindrance, preventing the target protein and the E3 ligase from binding simultaneously to the PROTAC molecule. This prevents the formation of a stable ternary complex.
-
Too Long: A linker that is too long may lead to an overly flexible and unstable ternary complex. This instability can result in non-productive binding events where the proteins are not held in a conformation suitable for efficient ubiquitination.
Q3: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in separate assays, but it fails to induce target degradation in cells. What are the potential linker-related issues?
This is a common challenge that often points to issues with ternary complex formation. Even with strong binary affinities, the linker may not be optimal. Potential issues include:
-
Incorrect Length or Rigidity: The linker may not be the right length to bridge the two proteins effectively or may be too flexible, leading to non-productive complex formation.
-
Unfavorable Ternary Complex Conformation: The linker might orient the target protein in such a way that its surface lysine residues (where ubiquitin is attached) are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.
-
Poor Physicochemical Properties: The linker's composition can negatively impact the PROTAC's overall properties, such as cell permeability or solubility, preventing it from reaching its intracellular target at sufficient concentrations.
Q4: What is the "hook effect" and how can linker optimization help mitigate it?
The "hook effect" describes the phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation. A well-designed linker can help mitigate this by:
-
Enhancing Ternary Complex Cooperativity: An optimized linker can create positive cooperativity, where the binding of the first protein increases the PROTAC's affinity for the second, stabilizing the ternary complex.
-
Modifying Flexibility: Introducing more rigidity can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, reducing the likelihood of forming unproductive binary complexes.
Q5: Beyond length, what other linker properties should be considered during optimization?
While length is critical, other linker characteristics significantly impact PROTAC performance:
-
Composition: The chemical makeup of the linker affects solubility, cell permeability, and metabolic stability. Incorporating hydrophilic units like polyethylene glycol (PEG) can improve solubility.
-
Flexibility vs. Rigidity: A balance is necessary. Flexibility can help accommodate protein binding, while rigidity (e.g., from piperazine or triazole rings) can lock the PROTAC in an active conformation and improve stability.
-
Attachment Points: The "exit vector," or the point where the linker attaches to the target and E3-ligand binders, is crucial. It influences the relative orientation of the proteins within the ternary complex.
Troubleshooting Guide
Problem: Your PROTAC shows good binary binding to the target protein and the E3 ligase but exhibits weak or no degradation activity in cellular assays.
| Potential Cause | Recommended Solution |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths (e.g., using different numbers of PEG or alkyl units) to empirically determine the optimal length. Even small changes can have a significant impact. |
| Poor Ternary Complex Stability | Directly assess the formation and stability of the ternary complex using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays. This can provide insight into system cooperativity. |
| Unfavorable Linker Composition | Modify the linker's chemical composition. Introduce more rigid elements to constrain the conformation or more hydrophilic groups (e.g., PEG) to improve solubility. |
| Low Cell Permeability | The linker contributes significantly to the PROTAC's overall physicochemical properties. Evaluate cell permeability using assays like the Caco-2 permeability assay to ensure the PROTAC can reach its intracellular target. |
| Incorrect Attachment Points | Re-evaluate the linker attachment points on the target-binding and E3-ligand-binding moieties. The exit vector can dramatically alter the geometry of the ternary complex. |
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A troubleshooting workflow for PROTACs with poor degradation activity.
Caption: The non-linear relationship between linker length and PROTAC efficacy.
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Empirical testing of a series of PROTACs with varying linker lengths is necessary to identify the most potent degrader.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | ERα Degradation Efficacy |
| PROTAC 11 | 9 | Moderate |
| PROTAC 12 | 12 | High |
| PROTAC 13 | 16 | Very High (Optimal) |
| PROTAC 14 | 19 | Low |
| PROTAC 15 | 21 | Low |
Note: Data indicates that a 16-atom linker was optimal for ERα degradation in this specific series, with both shorter and longer linkers showing reduced efficacy.
Table 2: Impact of Linker Length on BRD4 Degradation
| Linker Type | Linker Length (atoms) | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| PEG | 8 | 25 | >95 |
| PEG | 12 | 5 | >95 |
| PEG | 16 | 15 | >95 |
| Alkyl | 10 | 50 | 90 |
| Alkyl | 14 | 100 | 85 |
¹ DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency. ² Dₘₐₓ: The maximum percentage of target protein degradation achieved. A higher value indicates greater efficacy.
Key Experimental Protocols
1. Western Blotting for Protein Degradation Assessment
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Objective: To visually and quantitatively measure the decrease in target protein levels.
-
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation post-lysis.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is crucial for ensuring equal protein loading in the next step.
-
SDS-PAGE and Transfer: Load equal amounts of total protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to confirm equal loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis: Add a chemiluminescent substrate (e.g., ECL) and capture the signal using an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique used to measure the binding kinetics and affinity of molecular interactions, including the formation of the ternary complex.
-
Objective: To directly measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Methodology:
-
Chip Preparation: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Separately, determine the binary affinity of the PROTAC for the target protein in solution.
-
-
Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the PROTAC pre-incubated with varying concentrations of the target protein over the E3 ligase-immobilized surface.
-
Data Analysis: An increase in the SPR response signal compared to the binary (PROTAC-E3 ligase) interaction indicates the formation of the ternary complex. The data can be analyzed to determine the affinity and stability of the complex, providing crucial insights into linker efficacy.
-
References
Technical Support Center: Overcoming the Hook Effect with E3 Ligase Ligand 18 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that utilize E3 Ligase Ligand 18 for targeted protein degradation. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on understanding and overcoming the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped dose-response curve, which can be misleading if not properly characterized.[3][4]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[4] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Q3: What are the experimental consequences of the hook effect?
A3: The primary consequence of the hook effect is the potential for misinterpretation of experimental data. A potent PROTAC might be incorrectly classified as inactive or weak if tested at concentrations that are too high, falling on the downward slope of the bell-shaped curve. This can lead to inaccurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Q4: What is this compound and which E3 ligase does it recruit?
A4: this compound is a chemical moiety used in the synthesis of PROTACs. It is a derivative of thalidomide and functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase. By incorporating this compound into a PROTAC, researchers can hijack the CRL4-CRBN complex to induce the ubiquitination and subsequent degradation of a target protein.
Q5: How can I mitigate the hook effect in my experiments?
A5: Mitigating the hook effect involves careful experimental design and PROTAC optimization. Key strategies include:
-
Performing a wide dose-response curve: Testing a broad range of PROTAC concentrations is crucial to fully characterize the bell-shaped curve and identify the optimal concentration for maximal degradation.
-
Enhancing ternary complex cooperativity: PROTACs can be designed to promote favorable protein-protein interactions between the target and the E3 ligase within the ternary complex. Positive cooperativity stabilizes the ternary complex, making its formation more favorable than the binary complexes even at higher PROTAC concentrations.
-
Optimizing the linker: The length and composition of the linker connecting the target-binding and E3 ligase-binding moieties are critical for optimal ternary complex formation and can influence the magnitude of the hook effect.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound PROTACs.
Problem 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is the classic presentation of the hook effect.
-
Troubleshooting Steps:
-
Confirm and Characterize: Extend your dose-response curve to higher concentrations to fully define the bell shape. This will allow you to accurately determine the optimal concentration (resulting in Dmax) and the concentration at which the hook effect begins.
-
Biophysical Validation: Use biophysical assays such as Surface Plasmon Resonance (SPR) or NanoBRET to directly measure ternary complex formation at various PROTAC concentrations. This will help correlate the observed degradation profile with the formation of productive ternary complexes.
-
Problem 2: My PROTAC shows little to no degradation at all tested concentrations.
-
Likely Causes:
-
The tested concentrations are all within the hook effect region (too high).
-
The PROTAC has poor cell permeability.
-
The target protein or the E3 ligase (CRBN) is not expressed at sufficient levels in the cell line.
-
The PROTAC is inactive due to poor ternary complex formation.
-
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a much wider range of concentrations, including very low (picomolar) and very high (micromolar) ranges.
-
Verify Target and E3 Ligase Expression: Confirm the expression of both your target protein and CRBN in your chosen cell line via Western Blot or qPCR.
-
Assess Cell Permeability: If possible, use an assay to evaluate the cell permeability of your PROTAC.
-
Confirm Ternary Complex Formation: Utilize in vitro or cellular assays (e.g., Co-Immunoprecipitation, NanoBRET) to determine if the PROTAC can facilitate the formation of the ternary complex.
-
Problem 3: I see target engagement, but no degradation.
-
Likely Cause: The ternary complex may be forming but in a non-productive conformation for ubiquitination.
-
Troubleshooting Steps:
-
In Vitro Ubiquitination Assay: Perform an in vitro ubiquitination assay with purified components (target protein, E1, E2, CRBN/DDB1, ubiquitin, ATP, and your PROTAC) to directly assess if the PROTAC can mediate target ubiquitination.
-
Linker Optimization: Synthesize and test analogs of your PROTAC with different linker lengths and compositions. The linker plays a crucial role in the geometry of the ternary complex.
-
Proteasome Inhibition Control: In your cellular degradation assay, include a control where cells are co-treated with your PROTAC and a proteasome inhibitor (e.g., MG132). An accumulation of the ubiquitinated target protein would confirm that the PROTAC is functional up to the ubiquitination step.
-
Data Presentation
The following tables summarize hypothetical quantitative data for two this compound PROTACs, PROTAC-A and PROTAC-B, targeting the same protein. PROTAC-B has been optimized for improved cooperativity to mitigate the hook effect.
Table 1: Cellular Degradation Parameters
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| PROTAC-A | 10 | 90 | 500 |
| PROTAC-B | 8 | 95 | >10000 |
Table 2: Ternary Complex Formation Parameters (Surface Plasmon Resonance)
| PROTAC | Binary K_D (PROTAC to Target, nM) | Binary K_D (PROTAC to CRBN, nM) | Ternary K_D (Target-PROTAC-CRBN, nM) | Cooperativity (α) |
| PROTAC-A | 50 | 100 | 5 | 10 |
| PROTAC-B | 60 | 120 | 1 | 60 |
Cooperativity (α) is calculated as the ratio of the binary affinity of the PROTAC for the target protein to the ternary affinity of the PROTAC for the target protein in the presence of the E3 ligase.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Mechanism of the PROTAC hook effect.
Caption: Troubleshooting workflow for PROTAC experiments.
Experimental Protocols
Protocol 1: Cellular Degradation Assay via Western Blot
This protocol details the steps to quantify target protein degradation in cells treated with an this compound PROTAC.
Materials:
-
Cell line expressing the target protein and CRBN
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and at 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A wide concentration range is recommended (e.g., 1 pM to 10 µM) to observe the full dose-response, including any potential hook effect.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and replace it with the medium containing the PROTAC dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration to determine DC50 and Dmax values.
-
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This protocol outlines a live-cell assay to measure the formation of the ternary complex between the target protein, an this compound PROTAC, and CRBN.
Materials:
-
HEK293 cells
-
Plasmids for expressing the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC stock solution and vehicle control
-
White, 96-well assay plates
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors according to the transfection reagent manufacturer's protocol.
-
Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
-
Assay Preparation:
-
Prepare a solution of HaloTag® NanoBRET™ 618 Ligand in Opti-MEM™.
-
Add the ligand solution to the cells and incubate for at least 60 minutes at 37°C in a CO2 incubator.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Add the PROTAC dilutions to the appropriate wells.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.
-
Correct the raw ratios by subtracting the average ratio from the vehicle control wells.
-
Plot the corrected NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve indicates the formation and subsequent disruption (due to the hook effect) of the ternary complex.
-
Protocol 3: In Vitro Ubiquitination Assay
This protocol provides a method to directly assess the ability of an this compound PROTAC to induce ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified recombinant target protein
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1 complex
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC stock solution and vehicle control
-
SDS-PAGE and Western blot reagents as described in Protocol 1
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing ubiquitination buffer, ATP, ubiquitin, E1, and E2 enzymes.
-
In individual tubes, add the purified target protein and the CRBN/DDB1 complex.
-
Add serial dilutions of the PROTAC or vehicle control to the respective tubes.
-
Initiate the reaction by adding the master mix to each tube.
-
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).
-
Reaction Quenching: Stop the reactions by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Detection of Ubiquitination:
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the target protein to observe higher molecular weight species corresponding to the ubiquitinated protein.
-
Alternatively, probe the membrane with an anti-ubiquitin antibody to detect all ubiquitinated species.
-
-
Data Analysis: Compare the intensity of the high molecular weight ubiquitinated protein bands across the different PROTAC concentrations. An increase in these bands with increasing PROTAC concentration (up to the point of the hook effect) indicates successful PROTAC-mediated ubiquitination.
References
Technical Support Center: Improving Cell Permeability of E3 Ligase-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the cell permeability of Proteolysis Targeting Chimeras (PROTACs), with a focus on those based on common E3 ligase ligands.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows low degradation efficiency in cellular assays. What are the common initial causes related to the molecule's properties?
Low degradation efficiency is often linked to suboptimal physicochemical properties inherent to PROTACs. These molecules typically fall into the "beyond Rule of 5" (bRo5) chemical space, which presents several challenges:
-
High Molecular Weight (MW): PROTACs are large molecules, often with MWs ranging from 900 to 1200 Da, which inherently hinders passive diffusion across the cell membrane.[1][2]
-
Large Polar Surface Area (PSA): The complex structures often result in a high topological polar surface area (TPSA), which is unfavorable for membrane permeability.[2]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors (HBDs) and acceptors (HBAs) can impede the molecule's ability to enter the lipid bilayer of the cell membrane.[2]
These factors collectively contribute to poor solubility and low cell permeability, preventing the PROTAC from reaching its intracellular target.
Q2: How can I strategically modify the PROTAC linker to improve cell permeability?
The linker is a critical and highly flexible component for optimization. Modifications can dramatically improve drug-like properties.
-
Amide-to-Ester Substitution: Replacing amide bonds within the linker with esters can significantly enhance permeability. This bioisosteric replacement reduces the hydrogen bond donor count and polarity, leading to better passive diffusion. Ester-PROTACs have been shown to be more potent degraders than their amide counterparts, an effect driven by greater cell permeability.
-
Reduce Flexibility and Optimize Length: While flexible PEG linkers are common, shorter, more rigid linkers containing structures like piperidine or piperazine moieties can improve rigidity, water solubility, and cell permeability. Replacing a PEG linker with a 1,4-disubstituted phenyl ring has been shown to improve permeability.
-
Incorporate Basic Nitrogen: Inserting basic nitrogen atoms into aromatic rings or alkyl linkers can be a useful strategy to improve solubility without sacrificing permeability.
Q3: What is the "chameleonic effect," and how can it be leveraged in PROTAC design?
The "chameleonic effect" describes the ability of a PROTAC to adopt different conformations depending on its environment. By forming intramolecular hydrogen bonds (IMHBs), a PROTAC can "hide" its polar groups in a nonpolar environment, like the cell membrane's lipid bilayer. This conformational folding reduces the molecule's effective size and polarity, transforming it from a "strip-type" molecule to a more compact "ball" form, which facilitates cell entry. In aqueous environments, it can then revert to a more extended, soluble conformation. Designing linkers that can form these IMHBs is a key strategy to improve cell permeability.
Q4: Beyond linker modifications, what advanced strategies can overcome persistent permeability issues?
For particularly challenging PROTACs, several innovative strategies can be employed:
-
Prodrug Approach: A lipophilic group can be added to the PROTAC, often on the E3 ligase ligand, to create an inactive prodrug with increased bioavailability. This group is later cleaved inside the cell to release the active PROTAC. This has been shown to significantly increase bioavailability for CRBN-based PROTACs.
-
CLIPTACs (in-cell click-formed PROTACs): This strategy involves synthesizing the PROTAC in situ from two smaller, more permeable precursors. The cell is treated with a target ligand tagged with one part of a click chemistry pair (e.g., a TCO-tagged JQ1) and an E3 ligase ligand with the other (e.g., a tetrazine-tagged thalidomide). These smaller molecules enter the cell more easily and then react to form the full, active PROTAC degrader.
-
Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery to specific cell types, such as tumor cells, a PROTAC can be attached to a cell-specific antibody via a cleavable linker. The antibody binds to its target receptor on the cell surface, the conjugate is internalized, and the linker is cleaved, releasing the active PROTAC inside the target cell.
Q5: What are the standard experimental methods to assess the cell permeability of my PROTACs?
Several in vitro assays are commonly used to evaluate PROTAC permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid-infused membrane. It is a cost-effective method for initial screening but does not account for active transport or efflux mechanisms.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) to model the intestinal barrier. It provides more biologically relevant data, as it can measure both passive diffusion and the effects of active transporters (efflux or uptake).
-
NanoBRET™ Target Engagement Assay: This live-cell assay can be used to indirectly assess intracellular availability. By comparing the PROTAC's binding affinity for its E3 ligase target in live cells versus permeabilized cells, an "availability index" can be calculated to rank-order the effective intracellular concentration of different PROTACs.
Troubleshooting Guide
Problem: Low or No Target Degradation Observed in Cellular Assays
// First Level Checks check_perm [label="Is the PROTAC cell permeable?"]; check_complex [label="Is a stable ternary complex forming?"]; check_ligase [label="Is the E3 ligase expressed and active?"];
// Second Level Actions perm_assay [label="Perform Permeability Assay\n(PAMPA, Caco-2)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; perm_solution [label="If low, re-design PROTAC\n(See Permeability FAQs)"];
complex_assay [label="Perform Biophysical Assay\n(TR-FRET, FP, SPR)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; complex_solution [label="If no/weak complex, optimize linker\n(length, attachment points)"];
ligase_assay [label="Confirm E3 Ligase Expression\n(Western Blot, qPCR)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; ligase_solution [label="If not expressed, switch cell line\nor E3 ligase ligand"];
// Connections start -> check_perm; check_perm -> perm_assay [label="No / Unsure"]; perm_assay -> perm_solution; check_perm -> check_complex [label="Yes"];
check_complex -> complex_assay [label="No / Unsure"]; complex_assay -> complex_solution; check_complex -> check_ligase [label="Yes"];
check_ligase -> ligase_assay [label="No / Unsure"]; ligase_assay -> ligase_solution;
// Success Node success [label="Degradation Expected", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_ligase -> success [label="Yes"]; }
Caption: Troubleshooting workflow for low target degradation.
| Possible Cause | How to Investigate | Recommended Solution(s) |
| Poor Cell Permeability | The PROTAC cannot reach its intracellular target in sufficient concentrations. | 1. Assess Permeability: Run a PAMPA or Caco-2 assay to quantify permeability. 2. Re-design: Implement strategies from the FAQs, such as amide-to-ester substitution, linker rigidification, or prodrug approaches. |
| Inefficient Ternary Complex Formation | The PROTAC fails to effectively bring the target protein and the E3 ligase together. The linker length, composition, or attachment points may be suboptimal. | 1. Confirm Binding: Use biophysical assays like TR-FRET or Fluorescence Polarization (FP) to confirm ternary complex formation. 2. Optimize Linker: Synthesize a small library of PROTACs with varying linker lengths and attachment points to identify a more productive geometry. |
| Low or No E3 Ligase Expression | The chosen E3 ligase (e.g., CRBN, VHL) is not expressed at sufficient levels in the experimental cell line. | 1. Verify Expression: Use Western Blot or qPCR to confirm the expression of the recruited E3 ligase in your target cells. 2. Change System: Switch to a cell line known to express the E3 ligase or re-design the PROTAC to recruit a different, more abundant E3 ligase. |
| "Hook Effect" | At high concentrations, the PROTAC forms non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase), which prevents the formation of the productive ternary complex and reduces degradation efficiency. | 1. Perform Dose-Response: Test the PROTAC over a very wide concentration range. A bell-shaped degradation curve is characteristic of the hook effect. 2. Adjust Concentration: Use the PROTAC at or near its optimal degradation concentration (DCmax) for future experiments. |
Data Presentation: Physicochemical Properties vs. Permeability
The following table summarizes typical physicochemical properties of PROTACs and their correlation with permeability measurements. Optimizing towards the "Improved" column is a key design goal.
| Physicochemical Property | Typical Range for PROTACs | Target for Improved Permeability | Impact on Permeability |
| Molecular Weight (MW) | 800 - 1100+ Da | < 800 Da (if possible) | Generally, lower MW improves passive diffusion. |
| cLogP | 1 - 5 | ~3 - 4 | A balance is needed; too low is bad for membrane entry, too high can lead to insolubility or membrane retention. |
| Topological Polar Surface Area (TPSA) | > 140 Ų | < 140 Ų | High TPSA is a primary driver of poor permeability. |
| Hydrogen Bond Donors (HBDs) | 4 - 6+ | < 5 | Fewer HBDs, such as by replacing amides with esters, improves permeability. |
| PAMPA Permeability (Papp) | < 0.5 x 10⁻⁶ cm/s | > 1.0 x 10⁻⁶ cm/s | Direct measure of passive diffusion. Values for most PROTACs are low. |
| Caco-2 A-B Permeability (Papp) | < 1.0 x 10⁻⁶ cm/s | > 1.0 x 10⁻⁶ cm/s | Low values indicate poor absorption. High efflux ratios (>2) suggest the PROTAC is actively removed from cells. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general workflow for assessing the passive permeability of a PROTAC.
// Workflow prep_donor -> coat_membrane; coat_membrane -> assemble; prep_acceptor -> assemble; assemble -> incubate; incubate -> disassemble; disassemble -> quantify; quantify -> calculate; }
Caption: General workflow for the PAMPA assay.
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Methodology:
-
Prepare Donor Plate: A 96-well filter plate is used as the donor plate. Add the PROTAC test solution (e.g., 10 µM in a suitable buffer) to each well.
-
Coat Membrane: Carefully add a small volume (e.g., 5 µL) of a lipid solution (e.g., lecithin in dodecane) to the filter membrane of each well in the donor plate. Allow it to impregnate the filter for ~5 minutes.
-
Prepare Acceptor Plate: Add fresh buffer to each well of a 96-well acceptor plate.
-
Assemble and Incubate: Place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer. Incubate the assembly for 4-18 hours at room temperature.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method like LC-MS/MS.
-
Calculate Papp: Calculate the permeability coefficient using the concentrations and known parameters of the assay system (e.g., well volume, membrane area, incubation time).
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a general workflow for assessing permeability across a cellular monolayer.
Principle: Caco-2 cells are grown to form a confluent monolayer on a semi-permeable membrane, mimicking the intestinal epithelial barrier. The rate at which the PROTAC crosses this monolayer is measured.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto 96-well transwell plates and culture for ~21 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Check: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare Assay Buffer: Due to the low solubility and high non-specific binding of many PROTACs, standard protein-free buffers can result in low compound recovery. It is recommended to use an assay buffer containing a low concentration of Bovine Serum Albumin (BSA), such as 0.25%, to improve recovery.
-
Apical to Basolateral (A→B) Permeability:
-
Wash the cell monolayers with warm assay buffer.
-
Add the PROTAC solution (e.g., 10 µM in assay buffer) to the apical (top) compartment.
-
Add fresh assay buffer to the basolateral (bottom) compartment.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 90-120 minutes).
-
Take samples from both compartments for analysis.
-
-
Basolateral to Apical (B→A) Permeability:
-
Perform the assay in the reverse direction to assess active efflux. Add the PROTAC to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis: Quantify the PROTAC concentration in all samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp values for both A→B and B→A directions.
-
The Efflux Ratio is calculated as Papp (B→A) / Papp (A→B). A ratio greater than 2 suggests the PROTAC is a substrate for an active efflux transporter.
-
Visualization of Permeability Improvement Strategies
// Main Problem main [label="Challenge:\nPoor PROTAC\nCell Permeability", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Categories of Solutions cat1 [label="Physicochemical\nModification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cat2 [label="Advanced Delivery\nStrategies", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Specific Solutions sub1_1 [label="Amide -> Ester Substitution", fillcolor="#F1F3F4"]; sub1_2 [label="Linker Rigidification\n(e.g., Phenyl, Piperazine)", fillcolor="#F1F3F4"]; sub1_3 [label="Induce Intramolecular\nHydrogen Bonds", fillcolor="#F1F3F4"];
sub2_1 [label="Prodrug Approach", fillcolor="#F1F3F4"]; sub2_2 [label="CLIPTACs\n(In-Cell Synthesis)", fillcolor="#F1F3F4"]; sub2_3 [label="Antibody-PROTAC\nConjugates (Ab-PROTACs)", fillcolor="#F1F3F4"];
// Connections main -> cat1; main -> cat2;
cat1 -> sub1_1; cat1 -> sub1_2; cat1 -> sub1_3;
cat2 -> sub2_1; cat2 -> sub2_2; cat2 -> sub2_3; }
Caption: Overview of strategies to improve PROTAC permeability.
References
Technical Support Center: Addressing Off-Target Effects of E3 Ligase Ligand-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects of your E3 ligase ligand-based PROTACs, with a focus on commonly used Cereblon (CRBN) recruiting ligands.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind off-target effects of PROTACs?
A1: Off-target effects of PROTACs can stem from several factors:
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Unintended degradation of non-target proteins: This is a major concern and can happen if the PROTAC facilitates the ubiquitination and subsequent degradation of proteins other than the intended target.[1][2] For instance, pomalidomide-based PROTACs that recruit the E3 ligase CRBN have been observed to cause the degradation of certain zinc-finger (ZF) proteins.[2]
-
Pharmacological effects of the PROTAC molecule itself: The warhead (targeting the protein of interest) or the E3 ligase recruiter component of the PROTAC could possess independent biological activities.[1]
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"Off-target" ubiquitination: The ternary complex formed by the PROTAC, the E3 ligase, and a non-target protein can lead to the ubiquitination and degradation of that non-target protein.[1]
-
Perturbation of the ubiquitin-proteasome system (UPS): High concentrations or prolonged exposure to PROTACs could potentially saturate or alter the normal functioning of the UPS.
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and may contribute to off-target pharmacology.
Q2: What is the recommended experimental strategy to identify off-target effects?
A2: A comprehensive, multi-pronged approach is recommended to robustly identify off-target effects. The cornerstone of this strategy is global proteomics.
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Global Proteomics: Utilize mass spectrometry (MS)-based proteomics to obtain an unbiased comparison of protein abundance in cells treated with your PROTAC versus control-treated cells.
-
Transcriptomics (RNA-seq): Perform RNA-sequencing to differentiate between changes in protein levels due to protein degradation and those caused by transcriptional regulation.
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Cell-Based Assays: Use orthogonal methods like Western blotting or targeted protein quantification to validate potential off-targets identified through proteomics.
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Target Engagement Assays: Confirm that the PROTAC engages with the identified off-target protein using techniques such as the Cellular Thermal Shift Assay (CETSA).
Q3: How can I distinguish between direct off-targets and downstream signaling effects in my proteomics data?
A3: Differentiating direct off-targets from indirect downstream effects is crucial for accurate interpretation. Consider the following:
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Time-Course Experiments: Direct degradation of off-target proteins should occur at earlier time points compared to changes in protein levels that are a result of downstream signaling cascades.
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Concentration Dependence: Direct off-targets are more likely to show a clear dose-dependent degradation.
-
Pathway Analysis: Employ bioinformatics tools to analyze if the identified off-target proteins are enriched in specific biological pathways. This can help elucidate if the observed changes are part of a known signaling network related to your primary target.
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Inactive Controls: Compare your results with an inactive control PROTAC (e.g., an epimer that doesn't bind the E3 ligase). Proteins that are downregulated by the active PROTAC but not the inactive one are more likely to be direct off-targets.
Troubleshooting Guides
Issue 1: Significant cytotoxicity is observed in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Off-target effects of the PROTAC | 1. Test Inactive Control: Treat cells with an inactive control PROTAC. If toxicity persists, it suggests an off-target effect independent of the intended degradation.2. Perform Dose-Response Analysis: Determine the concentration at which toxicity occurs and compare it to the concentration required for target degradation (DC50). A large therapeutic window is desirable.3. Conduct Proteomics Analysis: A global proteomics experiment can help identify unintended protein degradation that may be responsible for the toxicity. |
| High concentration of the PROTAC or solvent | 1. Perform a Cell Viability Assay: Use assays like MTT or CellTiter-Glo to determine the cytotoxic concentration.2. Lower PROTAC Concentration: If possible, use a lower concentration of the PROTAC that still achieves effective target degradation.3. Check Solvent Toxicity: Ensure the concentration of the solvent (e.g., DMSO) is not toxic to the cells. |
Issue 2: Discrepancy between proteomics data and Western blot validation.
| Potential Cause | Troubleshooting Steps |
| Differences in assay sensitivity | 1. Quantitative Proteomics Guidance: Use the quantitative proteomics data to guide the selection of antibodies for Western blotting.2. Optimize Western Blot Protocol: Ensure optimal protein loading, transfer conditions, and antibody concentrations. |
| Antibody cross-reactivity in Western blotting | 1. Antibody Validation: Validate the primary antibody for specificity and sensitivity.2. Confirm with Knockout/Knockdown: If available, use knockout or knockdown cell lines to confirm antibody specificity. |
Quantitative Data Summary
Table 1: Example Data from Off-Target Analysis of a Hypothetical CRBN-recruiting PROTAC (PROTAC-X)
| Protein | Function | Fold-Change (PROTAC-X vs. Vehicle) | p-value | Notes |
| Target Protein A | Kinase | -4.5 | < 0.001 | Intended Target |
| Off-Target Protein B | Transcription Factor | -2.8 | < 0.01 | Potential direct off-target |
| Off-Target Protein C | Signaling Adaptor | -1.5 | < 0.05 | Potential downstream effect |
| IKZF1 | Transcription Factor | -3.2 | < 0.005 | Known neosubstrate of CRBN modulators |
| ZFP91 | Zinc-Finger Protein | -2.1 | < 0.01 | Potential off-target of pomalidomide-based PROTACs |
Table 2: DC50 and IC50 Values for PROTAC-X
| Parameter | Value | Cell Line |
| DC50 (Target Protein A) | 10 nM | MCF-7 |
| IC50 (Cell Viability) | 500 nM | MCF-7 |
| Therapeutic Window | 50-fold | - |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., MCF-7 for ER-positive breast cancer) to approximately 70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
-
Incubate for a duration that allows for direct degradation to be observed (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and harvest the protein.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling (TMT or iTRAQ) (Optional but Recommended):
-
Label the peptides from different treatment conditions with isobaric tags for multiplexed and accurate relative quantification.
-
-
LC-MS/MS Analysis:
-
Separate the labeled (or unlabeled) peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw MS data using appropriate software (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Apply a fold-change threshold to focus on biologically relevant changes.
-
Utilize bioinformatics tools for pathway analysis to interpret the biological significance of the identified protein changes.
-
Cellular Thermal Shift Assay (CETSA) Protocol
-
Treatment: Treat intact cells with the PROTAC at the desired concentration. Include a vehicle control.
-
Heating: Heat the treated cells to a range of temperatures.
-
Lysis: Lyse the cells and separate the soluble fraction from the precipitated proteins.
-
Quantification: Analyze the amount of soluble protein at each temperature using Western blotting or mass spectrometry.
-
Analysis: The binding of the PROTAC can stabilize a protein, leading to a higher melting temperature. A shift in the thermal stability curve indicates target engagement.
Visualizations
Caption: Mechanism of action for a PROTAC molecule.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting decision tree for cytotoxicity.
References
Technical Support Center: Troubleshooting Poor Solubility of E3 Ligase Ligand PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of E3 ligase ligand PROTACs. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs, particularly those with novel E3 ligase ligands, often exhibit poor solubility?
PROTACs inherently push the boundaries of traditional small molecule drug properties, often leading to poor solubility. This is due to several factors:
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High Molecular Weight: PROTACs are large molecules, typically with molecular weights exceeding 700 Da, which violates Lipinski's Rule of Five.[1]
-
Complex Structure: They consist of two distinct ligands connected by a linker, resulting in a complex and often rigid structure that can be difficult to crystallize or dissolve.[2][3]
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Lipophilicity: To achieve cell permeability, PROTACs are often designed with high lipophilicity, which can paradoxically lead to poor aqueous solubility.[4][5]
-
E3 Ligase Ligand Properties: The choice of the E3 ligase ligand significantly influences the overall physicochemical properties of the PROTAC. Some ligands may have inherent solubility issues that are imparted to the final PROTAC molecule.
Q2: How does the choice of the E3 ligase ligand impact the overall solubility of the PROTAC?
The E3 ligase ligand is a critical determinant of a PROTAC's properties. For instance, PROTACs based on CRBN E3 ligase ligands are often closer to the "oral drug space" in terms of their chemical properties compared to those based on VHL ligands, which may exhibit lower bioavailability. The ligand's own solubility, polarity, and potential for hydrogen bonding will contribute to the final PROTAC's characteristics.
Q3: What are the initial steps to consider for improving the solubility of a poorly soluble PROTAC?
Initial strategies for enhancing PROTAC solubility can be broadly categorized into chemical modification and formulation approaches.
-
Chemical Modifications:
-
Linker Optimization: Modifying the linker by incorporating polar groups (e.g., polyethylene glycol - PEG), or basic nitrogen-containing groups can improve solubility.
-
Prodrug Strategy: Adding a lipophilic group to the E3 ligase ligand can create a prodrug that may have improved bioavailability.
-
Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can reduce its size and polarity, potentially improving cell permeability.
-
-
Formulation Strategies:
-
Use of Co-solvents: Employing solvents like DMSO or using surfactants and solubilizers can be a straightforward initial step.
-
Biorelevant Buffers: Testing solubility in biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) can provide a more accurate picture of in vivo solubility.
-
Amorphous Solid Dispersions (ASDs): Formulating the PROTAC with a polymer excipient can create an amorphous solid dispersion, which can significantly enhance dissolution and supersaturation.
-
Troubleshooting Guide
Q4: My PROTAC is precipitating in my aqueous buffer during my in vitro assay. What should I do?
Precipitation during an assay can invalidate your results. Here is a step-by-step approach to troubleshoot this issue:
-
Assess the Current Formulation:
-
What is the final concentration of your organic solvent (e.g., DMSO) in the assay buffer? Many cell-based assays are sensitive to high concentrations of organic solvents. Try to keep it below 0.5%.
-
Have you determined the kinetic solubility of your PROTAC in the specific assay buffer? This will tell you the concentration at which your compound starts to precipitate over a short period.
-
-
Optimize the Formulation:
-
Consider using a different co-solvent.
-
Incorporate solubilizing excipients. Surfactants like Poloxamer 188 can aid in dissolution.
-
Prepare an Amorphous Solid Dispersion (ASD): This is a more advanced technique but can significantly improve solubility.
-
-
Adjust the Experimental Protocol:
-
Lower the PROTAC concentration. If possible, perform the assay at a concentration below the measured solubility limit.
-
Administer with food or in a fed-state medium for in vivo studies. Some PROTACs show improved solubility and exposure when administered with food.
-
Q5: I am observing low oral bioavailability in my animal studies, which I suspect is due to poor solubility. How can I confirm this and what are my options?
Low oral bioavailability is a common hurdle for PROTACs. Here’s how to approach this problem:
-
Confirm Solubility-Limited Absorption:
-
Conduct a dissolution study. Use biorelevant media (FaSSIF and FeSSIF) to assess how well your PROTAC dissolves under conditions mimicking the gastrointestinal tract.
-
Perform a permeability assay. Use a Caco-2 cell permeability assay to determine if poor permeability, in addition to solubility, is a contributing factor.
-
-
Select an Appropriate Formulation Strategy:
-
The table below summarizes various formulation strategies. For a highly lipophilic and poorly soluble compound, an ASD or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) could be effective.
-
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents/Surfactants | Addition of organic solvents or surfactants to the formulation. | Simple to implement for in vitro studies. | May not be suitable for in vivo use due to toxicity. |
| Amorphous Solid Dispersion (ASD) | The PROTAC is dispersed in a polymer matrix in an amorphous state. | Can significantly increase aqueous solubility and dissolution rate. | Requires specialized manufacturing techniques like spray drying or hot-melt extrusion. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in aqueous media. | Enhances solubility and can improve lymphatic transport. | Can be complex to formulate and may have stability issues. |
| Prodrugs | Chemical modification of the PROTAC to a more soluble form that is converted to the active drug in vivo. | Can improve both solubility and permeability. | Adds complexity to the drug's metabolism and may increase molecular weight. |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment
This protocol determines the equilibrium solubility of a PROTAC in a specific buffer.
-
Add an excess amount of the PROTAC to a known volume of the test buffer (e.g., PBS, FaSSIF).
-
Stir the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved PROTAC in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
The resulting concentration is the thermodynamic solubility.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a common laboratory-scale method for preparing ASDs.
-
Select a suitable polymer excipient, such as hydroxypropyl methylcellulose acetate succinate (HPMCAS).
-
Dissolve both the PROTAC and the polymer in a common volatile solvent (e.g., methanol, acetone). The drug loading (w/w%) should be determined based on preliminary screening.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under a high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Scrape the dried film to obtain the ASD powder.
-
Characterize the ASD using techniques like X-ray powder diffraction (XRPD) to confirm its amorphous nature.
Visualizations
References
- 1. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. precisepeg.com [precisepeg.com]
Technical Support Center: Enhancing the Degradation Efficacy of E3 Ligase Ligand 18 PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on utilizing and troubleshooting PROTACs that incorporate E3 ligase Ligand 18 , a Cereblon (CRBN) recruiting moiety. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support your research and development efforts in targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which E3 ligase does it recruit?
A1: this compound is a chemical moiety used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is derived from the immunomodulatory drug (IMiD) class of molecules, such as thalidomide or lenalidomide.[1][2] As such, it functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase, which is a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) complex.[3]
Q2: I am not observing any degradation of my target protein. What are the initial troubleshooting steps?
A2: Lack of degradation is a common issue. The first steps should be to verify the basic premises of your experiment. Confirm the expression of both your target protein and CRBN in your chosen cell line.[4] It is also crucial to ensure the stability and solubility of your PROTAC in the cell culture media. Finally, perform a dose-response experiment over a wide concentration range to ensure you are not missing the optimal degradation window.[4]
Q3: My PROTAC shows reduced degradation at higher concentrations. What is causing this?
A3: This phenomenon is known as the "hook effect" and is characteristic of PROTACs. It occurs when high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC-target protein or PROTAC-CRBN) instead of the productive ternary complex (target protein-PROTAC-CRBN). This excess of binary complexes competitively inhibits the formation of the ternary complex, thus reducing degradation efficiency.
Q4: How can I confirm that the observed protein degradation is mediated by the proteasome and is dependent on CRBN?
A4: To confirm the mechanism of action, you can perform co-treatment experiments. Pre-treating your cells with a proteasome inhibitor (e.g., MG132) should rescue the degradation of your target protein. Similarly, co-treatment with a competitive binder of CRBN, such as free thalidomide or lenalidomide, should also prevent degradation by your PROTAC.
Q5: Are there any known off-target effects associated with using a CRBN-based PROTAC?
A5: Yes, since you are recruiting a native cellular E3 ligase, there is a potential for off-target effects. CRBN has its own set of natural protein substrates (neosubstrates). High concentrations of a CRBN-recruiting PROTAC could potentially lead to the degradation of these neosubstrates, which might result in unintended cellular consequences. It is advisable to perform proteomics studies to assess the global protein changes upon treatment with your PROTAC.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions & Experiments |
| No or Poor Target Degradation | 1. Low or no expression of the target protein or CRBN in the cell line. 2. The PROTAC is not cell-permeable. 3. Suboptimal linker length or composition. 4. The PROTAC is unstable or insoluble in the experimental conditions. 5. The chosen incubation time is not optimal. | 1. Verify Protein Expression: Use Western blot to confirm the presence of both the target protein and CRBN in your cell lysate. 2. Assess Cell Permeability: Use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. 3. Optimize Linker: Synthesize and test a series of PROTACs with varying linker lengths and compositions. 4. Check Compound Stability/Solubility: Ensure the PROTAC is fully dissolved in a suitable solvent like DMSO and prepare fresh dilutions in media for each experiment. 5. Time-Course Experiment: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal degradation time. |
| High PROTAC concentration leads to reduced degradation ("Hook Effect") | Formation of non-productive binary complexes at high concentrations, which inhibits the formation of the productive ternary complex. | Detailed Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations (e.g., from pM to µM) to identify the optimal concentration for maximal degradation (DC50) and to clearly define the hook effect. |
| Observed Cell Toxicity Unrelated to Target Degradation | 1. Off-target effects of the PROTAC. 2. Degradation of essential CRBN neosubstrates. 3. General compound toxicity. | 1. Use Control Compounds: Synthesize or acquire an inactive epimer of the CRBN ligand or a version with a modified target-binding warhead that does not bind the target. These controls should not induce degradation or toxicity. 2. Global Proteomics: Use mass spectrometry-based proteomics to identify unintended protein degradation. 3. Cell Viability of a Target-Negative Cell Line: Test the PROTAC's effect on a cell line that does not express the target protein. |
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table provides a summary of reported data for various CRBN-based PROTACs targeting different proteins.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| L18I | BTK (C481S mutant) | Transfected HeLa | <50 | Not Reported |
| FF2049 | HDAC1 | HCT116 | 257 | 85 |
| A PROTAC targeting HDAC3 | HDAC3 | HCT116 | 440 | 77 |
| A pan-KRAS degrader | KRAS | AGS | 7.49 | 95 |
| PROTAC targeting EGFR | EGFR | HCC-827 | 11 | Not Reported |
| PROTAC targeting EGFR | EGFR | H3255 | 25 | Not Reported |
Note: This table is a compilation of data from various sources for illustrative purposes. Actual values for your specific PROTAC will need to be determined experimentally.
Experimental Protocols
Protocol 1: Western Blotting for Quantifying Protein Degradation
This protocol allows for the direct measurement of the reduction in target protein levels following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of your E3 Ligand 18 PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that your PROTAC is inducing the ubiquitination of the target protein.
-
Cell Treatment:
-
Treat cells with your PROTAC at a concentration that gives maximal degradation. Also include a vehicle control and a proteasome inhibitor (e.g., MG132) co-treatment group.
-
Incubate for a shorter period than for degradation (e.g., 2-4 hours), as ubiquitination precedes degradation.
-
-
Immunoprecipitation:
-
Lyse the cells in a buffer that preserves protein-protein interactions (non-denaturing lysis buffer).
-
Incubate the cell lysate with an antibody specific to your target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads multiple times to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform a Western blot as described in Protocol 1.
-
Probe the membrane with an antibody that recognizes ubiquitin. A ladder of high-molecular-weight bands or a smear above your target protein indicates polyubiquitination.
-
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol assesses the functional consequence of target protein degradation on cell proliferation and viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat with a serial dilution of your PROTAC. Include a vehicle control.
-
Incubate for a period relevant to your biological question (e.g., 48 or 72 hours).
-
-
Assay Procedure (CellTiter-Glo Example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results to determine the IC50 value.
-
Visualizations
Caption: Mechanism of Action for a CRBN-based PROTAC using Ligand 18.
Caption: General experimental workflow for evaluating PROTAC efficacy.
Caption: Troubleshooting workflow for low PROTAC activity.
References
Technical Support Center: Enhancing E3 Ligase Ligand 18 Performance Through Structural Modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments involving structural modifications to improve the performance of E3 ligase ligands, with a focus on ligands used in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when modifying E3 ligase ligands to improve PROTAC efficacy.
Q1: My PROTAC incorporating a modified E3 ligase ligand shows reduced or no target protein degradation. What are the potential causes and how can I troubleshoot this?
A: Lack of degradation can stem from several factors related to the structural modifications of the E3 ligase ligand. Here’s a step-by-step troubleshooting guide:
-
Poor Ternary Complex Formation: The primary function of a PROTAC is to induce a stable ternary complex between the target protein and the E3 ligase.[1] Structural modifications to the E3 ligase ligand can sometimes hinder this process.
-
Solution: Perform a ternary complex formation assay, such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR), to assess the stability and cooperativity of the complex.[2] A low cooperativity value may indicate an unstable complex, suggesting that the modification is detrimental.[3]
-
-
Reduced Binding Affinity to the E3 Ligase: The modification may have inadvertently decreased the ligand's binding affinity for the E3 ligase.
-
Solution: Conduct a binary binding assay (e.g., Isothermal Titration Calorimetry (ITC) or SPR) to measure the binding affinity (KD) of the modified ligand to the E3 ligase.[4] Compare this to the affinity of the parent, unmodified ligand.
-
-
Incorrect Geometry for Ubiquitination: Even if a ternary complex forms, its geometry might not be optimal for the E3 ligase to ubiquitinate the target protein.[2]
-
Solution: An in vitro ubiquitination assay can determine if the target protein is being ubiquitinated in the presence of the PROTAC. A lack of ubiquitination points to a geometrical issue, often requiring a redesign of the linker or the attachment point on the E3 ligase ligand.
-
-
Poor Cell Permeability: PROTACs are often large molecules, and modifications can negatively impact their ability to cross the cell membrane.
-
Solution: Assess the physicochemical properties of the modified PROTAC. Modifications that increase polarity can decrease permeability. Consider performing a cellular thermal shift assay (CETSA) or using NanoBRET to confirm target engagement within the cell.
-
Q2: I'm observing a "hook effect" with my new PROTAC. What is it, and how can I mitigate it?
A: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC with either the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.
-
Mitigation Strategies:
-
Perform a Wide Dose-Response Curve: Test your PROTAC over a broad range of concentrations (e.g., picomolar to micromolar) to identify the optimal concentration for degradation and to characterize the bell-shaped curve of the hook effect.
-
Enhance Ternary Complex Cooperativity: Designing PROTACs that promote positive cooperativity can stabilize the ternary complex over the binary ones, thereby reducing the hook effect. This can sometimes be achieved by modifying the E3 ligase ligand to create favorable protein-protein interactions within the ternary complex.
-
Biophysical Assays: Use techniques like TR-FRET or SPR to measure ternary complex formation at various PROTAC concentrations. This will help correlate the hook effect observed in cellular degradation assays with the formation of binary versus ternary complexes.
-
Q3: How do I know where to attach the linker to my modified E3 ligase ligand?
A: The linker attachment point is critical for PROTAC efficacy. An incorrect attachment site can disrupt binding to the E3 ligase or lead to an unproductive ternary complex geometry.
-
Guidance for Linker Attachment:
-
Structural Analysis: If a co-crystal structure of the E3 ligase with its ligand is available, identify solvent-exposed regions of the ligand that are not involved in key binding interactions. These are generally suitable points for linker attachment.
-
Structure-Activity Relationship (SAR) Data: Published SAR studies on common E3 ligase ligands (like those for VHL and CRBN) often highlight viable and non-viable linker attachment points.
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Systematic Evaluation: It is often necessary to synthesize and test a small library of PROTACs with the linker attached at different positions on the E3 ligase ligand to empirically determine the optimal connection point.
-
Data on Structural Modifications of E3 Ligase Ligands
The following tables summarize quantitative data on how structural modifications to common E3 ligase ligands can impact PROTAC performance.
Table 1: Impact of Modifications on VHL Ligand Performance in PROTACs
| Modification on VHL Ligand | PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Standard VH032 Ligand | EGFRL858R | HCC-827 | 5.0 | >90 | |
| Modified VHL Ligand (ARD-266) | Androgen Receptor | LNCaP | 0.5 | >90 | |
| Standard VHL Ligand | Androgen Receptor | LNCaP | 7.2 | >90 | |
| Introduction of a benzylic methyl group | WDR5 | - | 3.7 | 94 | |
| Fluorination of phenyl ring | WDR5 | - | 52 (ternary KD) | N/A |
Table 2: Impact of Modifications on CRBN Ligand Performance in PROTACs
| Modification on CRBN Ligand | PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide-based | H-PGDS | - | Potent Degradation | N/A | |
| Thalidomide-based (4d) | METTL3 | MV4-11 | 300 | 52 | |
| Lenalidomide-based (4j) | METTL3 | MV4-11 | 440 | 80 | |
| Fluorine substitution on benzene ring (in ARV-110) | Androgen Receptor | VCaP | 1 | 85 | |
| Optimized CRBN ligand (Compound 41) | Estrogen Receptor α | MCF-7 | 0.41 | >90 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cellular Protein Degradation Assay using Western Blot
This is a common method to quantify the reduction in target protein levels in cells treated with a PROTAC.
Materials:
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Cell line of interest
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range is recommended to identify DC50 and observe any hook effect.
-
Include a vehicle-only control.
-
Treat the cells and incubate for a predetermined time (e.g., 16-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Denature the samples by boiling.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies for the target protein and loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay determines if the PROTAC can induce the E3 ligase to ubiquitinate the target protein.
Materials:
-
Purified target protein
-
E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase
-
Ubiquitin and ATP
-
PROTAC of interest
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies against the target protein and ubiquitin
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the purified target protein.
-
Add the PROTAC at the desired concentration. Include a no-PROTAC control.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot.
-
Probe the membrane with a primary antibody against the target protein to detect higher molecular weight bands corresponding to poly-ubiquitinated forms of the protein. An anti-ubiquitin antibody can also be used on a parallel blot.
-
Protocol 3: Ternary Complex Formation Assay using TR-FRET
This proximity-based assay quantifies the formation of the target protein-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase
-
Lanthanide-labeled antibody against one tag (donor fluorophore)
-
Fluorescently labeled antibody against the other tag (acceptor fluorophore)
-
PROTAC of interest
-
Assay buffer
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution containing the tagged target protein and the tagged E3 ligase in the assay buffer.
-
-
Assay Plate Setup:
-
Add the PROTAC at various concentrations to the wells of the microplate.
-
Add the protein mixture to the wells.
-
-
Incubation and Detection:
-
Incubate to allow for complex formation.
-
Add the donor and acceptor antibodies to the wells and incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET plate reader, exciting the donor and measuring the emission of the acceptor.
-
Plot the TR-FRET signal as a function of PROTAC concentration. An increase in the signal indicates ternary complex formation.
-
Visualizations
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Toxicity of E3 Ligase Ligand-Containing PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs), with a focus on mitigating toxicity associated with E3 ligase ligands.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of toxicity observed with PROTACs?
A1: Toxicity associated with PROTACs can stem from several factors:
-
On-target toxicity: The degradation of the target protein in healthy tissues where it plays a physiological role can lead to adverse effects.[1][2]
-
Off-target toxicity: The PROTAC may bind to and degrade unintended proteins, leading to unforeseen side effects. This can be caused by non-specific binding of either the target protein ligand or the E3 ligase ligand.[3] Pomalidomide, a common E3 ligase recruiter, can independently degrade zinc-finger proteins, which is a known off-target effect.[4]
-
E3 ligase ligand-related toxicity: The E3 ligase ligand itself may have intrinsic biological activity or toxicity. For instance, immunomodulatory drugs (IMiDs) used as CRBN ligands can have off-target effects.[5]
-
Formation of toxic metabolites: The PROTAC molecule can be metabolized into toxic byproducts.
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation. This can reduce efficacy and potentially lead to off-target effects from the unbound PROTAC.
Q2: What is the "hook effect" and how can I mitigate it?
A2: The "hook effect" describes the phenomenon where the efficiency of PROTAC-mediated protein degradation decreases at high PROTAC concentrations. This occurs because the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) is outcompeted by the formation of binary complexes (Target Protein-PROTAC or PROTAC-E3 Ligase).
To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC. If you observe a bell-shaped degradation curve, it is indicative of the hook effect.
Q3: How can the design of a PROTAC be modified to reduce toxicity?
A3: Several design strategies can be employed to minimize PROTAC toxicity:
-
Tissue-Specific E3 Ligase Ligands: Utilize E3 ligases that are preferentially expressed in target tissues to confine the degradation activity to the desired site.
-
Conditional Activation Strategies:
-
Photoactivatable PROTACs (pho-PROTACs): These are inactive until exposed to light of a specific wavelength, allowing for spatial and temporal control of protein degradation.
-
Enzyme-activated PROTACs: These PROTACs are "caged" with a moiety that is cleaved by an enzyme specifically expressed in the target tissue (e.g., in a tumor microenvironment).
-
-
Targeted Delivery:
-
Antibody-PROTAC Conjugates (Ab-PROTACs): By attaching the PROTAC to an antibody that targets a specific cell surface antigen, the PROTAC can be delivered selectively to the desired cells.
-
Folate-caged PROTACs: Conjugating folate to the PROTAC can target cancer cells that overexpress the folate receptor.
-
-
Linker Optimization: The length and composition of the linker are critical for the formation of a stable and productive ternary complex and can influence the physicochemical properties of the PROTAC, such as solubility and permeability.
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed in Cell-Based Assays
| Possible Cause | Recommendation | Experimental Protocol |
| On-target toxicity in essential cell lines. | Test the PROTAC in a panel of cell lines with varying expression levels of the target protein. If toxicity correlates with target levels, it is likely an on-target effect. | See "Protocol 2: Comparative Cellular Viability Assays." |
| Off-target toxicity. | Perform proteome-wide analysis (e.g., using mass spectrometry) to identify unintended degraded proteins. | See "Protocol 3: Off-Target Profiling by Mass Spectrometry." |
| Toxicity of the E3 ligase ligand or the target protein ligand. | Test the individual ligands (not incorporated into a PROTAC) for cytotoxicity. | See "Protocol 2: Comparative Cellular Viability Assays." |
| Formulation-related toxicity. | Include a vehicle-only control group to assess the toxicity of the formulation components. Test alternative, well-tolerated formulation vehicles. | N/A |
Problem 2: Low or No Target Degradation
| Possible Cause | Recommendation | Experimental Protocol |
| Inefficient ternary complex formation. | Confirm that the PROTAC can engage both the target protein and the E3 ligase. This can be assessed using biophysical assays like FRET or cellular thermal shift assays (CETSA). | See "Protocol 4: Ternary Complex Formation Assay (FRET)." |
| Poor linker design. | Synthesize and test a library of PROTACs with varying linker lengths and compositions. | N/A |
| Suboptimal physicochemical properties (e.g., low cell permeability). | Assess the cell permeability of the PROTAC. Modifications to the linker or ligands may be necessary to improve this. | N/A |
| Incorrect E3 ligase for the target cell type. | Confirm the expression of the chosen E3 ligase (e.g., CRBN, VHL) in the target cells using Western blot or qPCR. Consider testing PROTACs with ligands for different E3 ligases. | N/A |
| "Hook effect" at the tested concentration. | Perform a wide dose-response experiment to determine if degradation occurs at lower concentrations. | See "Protocol 1: Western Blot for Protein Degradation." |
Quantitative Data Summary
Table 1: Comparative Efficacy and Cytotoxicity of a Hypothetical PROTAC-X
This table illustrates the type of data generated to assess a PROTAC's performance. PROTAC-X is a hypothetical PROTAC designed to degrade Target Protein A.
| Cell Line | Target Protein A Expression | DC50 (nM) | Dmax (%) | IC50 (nM) |
| Cancer Cell Line 1 | High | 15 | >90 | 50 |
| Cancer Cell Line 2 | Medium | 50 | 85 | 200 |
| Normal Cell Line 1 | Low | >1000 | <20 | >10000 |
| Normal Cell Line 2 | Negative | Not Detected | Not Applicable | >10000 |
-
DC50: Concentration for 50% maximal degradation.
-
Dmax: Maximum percentage of protein degradation.
-
IC50: Concentration for 50% inhibition of cell viability.
Table 2: Off-Target Profile of PROTAC-X by Mass Spectrometry
This table shows a simplified example of an off-target analysis for PROTAC-X in Cancer Cell Line 1.
| Protein | Change in Abundance vs. Control (10x DC50) | Potential Implication |
| Target Protein A | -92% | On-target degradation |
| Zinc Finger Protein 1 | -45% | Potential off-target effect of the E3 ligase ligand |
| Kinase B | -30% | Potential off-target binding of the target protein ligand |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells, wash with PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., actin).
-
Detection: Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Comparative Cellular Viability Assays
-
Cell Seeding: Seed different cell lines in 96-well plates.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.
Protocol 3: Off-Target Profiling by Mass Spectrometry
-
Cell Culture and Treatment: Plate cells and treat with the PROTAC at its DC50 and a 10x DC50 concentration for 24 hours. Include a vehicle control.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells.
-
Protein Digestion: Quantify and digest equal amounts of protein from each sample with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly downregulated.
Protocol 4: Ternary Complex Formation Assay (FRET)
-
Reagent Preparation: Prepare fluorescently labeled target protein and E3 ligase.
-
Assay Setup: In a microplate, add a constant concentration of the labeled proteins to each well. Add a serial dilution of the PROTAC.
-
Incubation: Incubate the plate to allow for complex formation.
-
Measurement: Measure the Förster Resonance Energy Transfer (FRET) signal. An increase in the FRET signal indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: The "Hook Effect" in PROTAC-mediated degradation.
Caption: A troubleshooting workflow for PROTAC experiments.
References
- 1. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
Validation & Comparative
A Comparative Guide to Validating Ternary Complex Formation with Cereblon-Recruiting E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the formation of a ternary complex between a target protein, an E3 ubiquitin ligase, and a Proteolysis Targeting Chimera (PROTAC). The focus is on PROTACs that utilize Cereblon (CRBN), a widely used E3 ligase in targeted protein degradation. While specific experimental data for a molecule designated solely as "E3 ligase Ligand 18" is not publicly available, it has been identified as a thalidomide-based ligand that recruits CRBN. Therefore, this guide will use thalidomide and its well-characterized, clinically significant analogs—lenalidomide and pomalidomide—as the primary comparators to provide a robust framework for experimental design and data interpretation.
Data Presentation: Quantitative Comparison of CRBN Ligands
The cornerstone of an effective PROTAC is its ability to induce a stable and cooperative ternary complex. The binding affinity of the E3 ligase ligand to its target is a critical parameter influencing this event. Below is a summary of the reported binding affinities of thalidomide and its key derivatives to the CRBN E3 ligase.
| Ligand | Dissociation Constant (Kd) to CRBN | Assay Method(s) | Key Notes |
| Thalidomide | ~250 nM[1] | Not Specified | The foundational molecule for a class of CRBN-recruiting ligands. The (S)-enantiomer exhibits approximately 10-fold stronger binding to CRBN than the (R)-enantiomer[2][3]. |
| Lenalidomide | ~178 nM[1] | Not Specified | An analog of thalidomide with a higher binding affinity for CRBN[2]. |
| Pomalidomide | ~157 nM | Not Specified | A potent thalidomide analog with a stronger binding affinity to CRBN than both thalidomide and lenalidomide. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental processes is crucial for understanding and implementing validation assays.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the binding kinetics and affinity of the PROTAC to the E3 ligase and the target protein, and to determine the cooperativity of ternary complex formation.
Methodology:
-
Immobilization: Covalently immobilize the purified CRBN E3 ligase complex onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC (containing Ligand 18 or a comparator) over the immobilized CRBN to determine the binary binding affinity (Kd).
-
In a separate experiment, immobilize the target protein and flow the PROTAC over the surface to determine its binary affinity for the target.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Flow these mixtures over the immobilized CRBN surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) using the formula: α = (Kd of PROTAC to CRBN) / (Kd of PROTAC to CRBN in the presence of the target protein). An α > 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To directly measure the thermodynamic parameters (ΔH, ΔS) and stoichiometry (n) of binding, providing a complete thermodynamic profile of the binary and ternary complex formation.
Methodology:
-
Sample Preparation:
-
Purify the CRBN E3 ligase complex and the target protein. Ensure all proteins and the PROTAC are in the same matched buffer to minimize heats of dilution.
-
Prepare a solution of the E3 ligase in the ITC cell and the PROTAC in the injection syringe at a concentration 10-20 times higher than the protein.
-
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binding affinity and thermodynamics of this interaction.
-
Titrate the PROTAC into the target protein solution in a separate experiment.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex to measure the thermodynamics of ternary complex formation.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and n for each interaction.
-
NanoBRET™ Ternary Complex Assay in Live Cells
Objective: To detect and quantify the formation of the PROTAC-induced ternary complex within a physiological cellular environment.
Methodology:
-
Cell Line and Plasmids:
-
Use a suitable human cell line (e.g., HEK293T).
-
Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase (the donor) and CRBN fused to HaloTag® (the acceptor).
-
-
Assay Plate Preparation: Seed the transfected cells into a white, 96- or 384-well assay plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) to the cells to label the HaloTag-CRBN fusion protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.
-
Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate to all wells and immediately measure the donor emission (~460 nm) and the acceptor emission (>610 nm).
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Logical Relationships in Data Interpretation
The validation of a ternary complex involves a multi-faceted approach where data from different experiments are integrated to build a comprehensive understanding.
By employing these methodologies and comparing the performance of new ligands, such as Ligand 18, against well-established molecules like thalidomide, lenalidomide, and pomalidomide, researchers can effectively validate ternary complex formation and accelerate the development of novel protein degraders.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
A Comparative Guide to CRBN E3 Ligase Ligands for Targeted Protein Degradation
In the landscape of targeted protein degradation, the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase is a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology. The selection of a CRBN ligand is a critical decision that profoundly influences the potency, selectivity, and overall success of a PROTAC. This guide provides a detailed comparison of prominent CRBN ligands, with a focus on the widely used immunomodulatory drugs (IMiDs) and their derivatives. While specific quantitative performance data for "E3 ligase Ligand 18," a thalidomide-based conjugate for PROTAC synthesis, is not publicly available, this guide will compare its parent molecule, thalidomide, with other well-characterized CRBN ligands like lenalidomide and pomalidomide.
Performance Overview of CRBN Ligands
Thalidomide, lenalidomide, and pomalidomide are the most extensively utilized ligands for engaging the CRBN E3 ligase.[1][2] These molecules act as "molecular glues," inducing a neomorphic interaction between CRBN and target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3] When incorporated into a PROTAC, the CRBN ligand serves as the anchor to the E3 ligase machinery.[3]
Pomalidomide generally exhibits the highest binding affinity for CRBN, followed by lenalidomide and then thalidomide.[1] This trend in binding affinity often correlates with the degradation potency of the resulting PROTACs, with pomalidomide-based PROTACs frequently demonstrating higher efficacy. However, the choice of ligand is not solely dictated by binding affinity; factors such as linker attachment points, ternary complex stability, and potential off-target effects also play crucial roles.
A significant consideration with IMiD-based ligands is their intrinsic ability to induce the degradation of endogenous "neosubstrates," most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Lenalidomide and pomalidomide are more potent degraders of these neosubstrates than thalidomide. While this can be therapeutically beneficial in certain cancers, it represents an off-target effect in other contexts. Strategic modifications to the pomalidomide scaffold, such as at the C5 position, have been explored to mitigate this off-target activity.
Quantitative Comparison of CRBN Ligands
The following table summarizes key performance metrics for thalidomide, lenalidomide, and pomalidomide, providing a basis for their comparison in the context of PROTAC design. It is important to note that the degradation efficiency (DC50 and Dmax) is highly dependent on the specific target protein, linker, and cellular context.
| Ligand | Binding Affinity to CRBN (Kd) | Relative Degradation Potency | Key Characteristics |
| Thalidomide | ~250 nM | Lower | The foundational CRBN ligand; may be preferred when minimizing neosubstrate degradation is a priority. |
| Lenalidomide | ~178 nM | Higher | Generally more potent than thalidomide; may offer improved physicochemical properties in PROTACs. |
| Pomalidomide | ~157 nM | Highest | Typically the most potent of the three at inducing degradation; also a potent degrader of neosubstrates. |
Signaling Pathways and Experimental Workflows
CRBN-Mediated Protein Degradation Pathway
The diagram below illustrates the mechanism of action for a CRBN-recruiting PROTAC. The PROTAC molecule forms a ternary complex with the target protein and the CRBN E3 ligase, leading to ubiquitination and proteasomal degradation of the target protein.
References
A Comparative Guide to E3 Ligase Ligands for PROTAC Development: VHL vs. Cereblon Ligands
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone in the rational design of Proteolysis Targeting Chimeras (PROTACs). This decision profoundly influences a PROTAC's degradation efficiency, target selectivity, and overall therapeutic potential. This guide provides an objective, data-driven comparison of two of the most extensively utilized classes of E3 ligase ligands in PROTAC development: Von Hippel-Lindau (VHL) ligands and Cereblon (CRBN) ligands, the latter of which includes compounds often generically referred to as "E3 ligase ligands" in commercial contexts.
PROTACs are heterobifunctional molecules engineered to harness the cell's intrinsic protein degradation machinery, the ubiquitin-proteasome system (UPS), for the selective elimination of disease-causing proteins.[1][2][3] These molecules consist of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that precedes the ubiquitination of the POI, thereby marking it for degradation by the 26S proteasome. While the human genome encodes over 600 E3 ligases, the development of high-affinity, cell-permeable small molecule ligands has led to the predominant use of VHL and CRBN in PROTAC design.
Quantitative Performance Comparison: VHL vs. CRBN Ligands
The efficacy of a PROTAC is a multifactorial characteristic not solely dictated by the binary binding affinity of its E3 ligase ligand. Factors such as the stability and cooperativity of the ternary complex, the subcellular localization of the E3 ligase, and its tissue-specific expression levels all play crucial roles in determining the degradation potency (DC50) and maximal degradation (Dmax) of the target protein.
The following tables summarize representative quantitative data for VHL and CRBN ligands and their performance in PROTACs. It is important to note that direct head-to-head comparisons can be challenging as performance is highly dependent on the specific target protein, linker composition, and cellular context.
Table 1: Binding Affinities of Representative E3 Ligase Ligands
| E3 Ligase | Ligand Example | Binding Affinity (Kd) to E3 Ligase |
| VHL | VH032 | 185 nM |
| VH101 | 16 nM | |
| VH298 | 52 nM | |
| CRBN | Pomalidomide | ~180 nM |
| Lenalidomide | ~250 nM | |
| Thalidomide | ~1.8 µM |
Table 2: Comparative Degradation Performance of VHL- and CRBN-Based PROTACs for Representative Targets
| Target | PROTAC (E3 Ligase) | Cell Line | DC50 | Dmax (%) | Reference |
| BRD4 | MZ1 (VHL) | HeLa | ~25 nM | >90 | |
| ARV-110 (CRBN) | VCaP | 1 nM | ~85 | ||
| Androgen Receptor (AR) | ARD-69 (VHL) | LNCaP | 0.86 nM | >90 | |
| ARV-110 (CRBN) | VCaP | 1 nM | ~85 | ||
| BCL-xL | DT2216 (VHL) | MOLT-4 | 63 nM | ~90.8 | |
| EGFRL858R | VHL-based | HCC-827 | 5.0 nM | >90 | |
| CRBN-based | HCC-827 | 11 nM | >90 | ||
| KRASG12D | VHL-based | Various | Generally more efficient | High | |
| CRBN-based | Various | Generally less efficient | Variable |
Signaling Pathways and Mechanism of Action
The recruitment of either VHL or CRBN by a PROTAC culminates in the same downstream event: poly-ubiquitination of the target protein and its subsequent degradation by the proteasome. However, the upstream signaling contexts and the composition of their respective E3 ligase complexes differ.
Von Hippel-Lindau (VHL) is the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex. Under normoxic conditions, VHL recognizes and targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation. VHL ligands used in PROTACs are peptidomimetic and mimic the hydroxylated HIF-1α peptide, thus hijacking this natural substrate recognition process.
Cereblon (CRBN) is a substrate receptor for the CRL4CRBN E3 ubiquitin ligase complex. Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. These ligands induce the recruitment of neo-substrates to the CRBN complex for ubiquitination and degradation.
Experimental Protocols
Accurate and reproducible experimental data are paramount for the evaluation and comparison of PROTAC performance. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize these interactions.
1. Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics and affinity of the PROTAC to the E3 ligase and the POI, and to assess the stability of the ternary complex.
-
Methodology:
-
Immobilize the E3 ligase (e.g., VHL or CRBN complex) on a sensor chip.
-
Inject the POI at a constant concentration with a serial dilution of the PROTAC.
-
Alternatively, pre-incubate the POI with the PROTAC and inject the mixture over the immobilized E3 ligase.
-
Measure the association and dissociation rates to determine the binding affinities (Kd) and the cooperativity of ternary complex formation.
-
2. Isothermal Titration Calorimetry (ITC)
-
Objective: To provide a complete thermodynamic profile of the binding interactions.
-
Methodology:
-
Load the PROTAC into the syringe and the E3 ligase into the sample cell.
-
Perform a titration to measure the binary binding affinity.
-
To measure ternary complex formation, load the PROTAC into the syringe and a pre-formed binary complex of the E3 ligase and POI into the sample cell.
-
The resulting thermogram provides information on the binding enthalpy (ΔH), entropy (ΔS), and stoichiometry.
-
Target Degradation Assays
1. Western Blotting for DC50 and Dmax Determination
-
Objective: To quantify the dose-dependent degradation of the target protein.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation).
-
In Vivo Efficacy Studies
-
Objective: To evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the PROTAC in an animal model.
-
Methodology:
-
Animal Model: Utilize a relevant animal model, such as a tumor xenograft model for oncology applications.
-
Dosing and Sample Collection: Administer the PROTAC via a suitable route (e.g., oral, intravenous) at various doses. Collect blood samples at different time points to determine the PK profile (e.g., Cmax, t1/2, AUC).
-
Pharmacodynamic Assessment: At the end of the study, collect tissues of interest (e.g., tumor, liver) and quantify the levels of the target protein by Western blotting, immunohistochemistry, or mass spectrometry to assess the extent and duration of protein degradation.
-
Efficacy Evaluation: Monitor relevant efficacy endpoints, such as tumor growth inhibition or other disease-specific readouts.
-
Experimental Workflow Overview
Conclusion
The choice between a VHL and a CRBN ligand for PROTAC development is a nuanced decision that depends on a multitude of factors, including the specific target protein, the desired tissue distribution, and the potential for off-target effects. VHL-based PROTACs often exhibit high degradation efficiency and their ligands are well-characterized, though they can be larger and have more complex syntheses. CRBN ligands, such as those derived from thalidomide, are typically smaller and more drug-like, but their use may be associated with the intrinsic biological functions of CRBN.
Ultimately, the optimal E3 ligase ligand must be determined empirically for each new target. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions and to rigorously evaluate the performance of their PROTAC molecules, accelerating the development of this transformative therapeutic modality.
References
Validating E3 Ligase Engagement: A Comparative Guide to Biochemical Assays for Ligand 18
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has placed E3 ubiquitin ligases at the forefront of therapeutic innovation. The crucial first step in harnessing these enzymes is the robust validation of ligand binding. This guide provides a comparative overview of key biochemical and cellular assays to validate the binding of a ligand, here exemplified by "Ligand 18" (using the well-characterized VHL ligand VH032 as a proxy), to its target E3 ligase. We present quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their drug discovery pipeline.
Quantitative Comparison of Binding Assays for Ligand 18 (VH032)
The selection of a suitable assay for validating E3 ligase-ligand interactions depends on various factors, including the required throughput, the nature of the interaction, and the desired endpoint. Below is a summary of quantitative data for the von Hippel-Lindau (VHL) E3 ligase ligand VH032, which will serve as our "Ligand 18" for the purpose of this guide.
| Assay Type | Method | Ligand (as "Ligand 18") | E3 Ligase | Affinity Metric | Reported Value (nM) | Reference |
| Biophysical | Isothermal Titration Calorimetry (ITC) | VH032 | VHL-EloB-EloC (VBC) | Kd | 185 ± 7 | [1] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | VH032 | VHL-EloB-EloC (VBC) | IC50 | 77.8 | [2] | |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | VH032 | VHL-EloB-EloC (VBC) | Ki | 33.4 | [2] | |
| Cell-Based | NanoBRET™ Target Engagement | VH032-based PROTACs | VHL | IC50 | Low micromolar | [3] |
Signaling Pathway and Experimental Workflows
Understanding the mechanism of E3 ligase-mediated protein degradation is essential for interpreting assay results. The following diagram illustrates the general ubiquitin-proteasome pathway initiated by a PROTAC (Proteolysis Targeting Chimera) that recruits a target protein to an E3 ligase.
Caption: The PROTAC-mediated protein degradation pathway.
Key Biochemical Assays for Ligand 18 Binding Validation
Below are detailed descriptions and experimental workflows for commonly employed assays to validate the binding of Ligand 18 to its target E3 ligase.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[4]
Caption: A generalized workflow for an ITC experiment.
Experimental Protocol:
-
Sample Preparation:
-
Purify the E3 ligase (or the relevant complex, e.g., VBC) to >95% purity.
-
Prepare a concentrated stock of Ligand 18.
-
Both the protein and ligand must be in an identical, well-matched buffer to minimize heats of dilution. Dialyze the protein against the final buffer extensively. Dissolve the ligand in the final dialysis buffer.
-
Degas all solutions immediately before use.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the E3 ligase solution (typically 5-50 µM) into the sample cell.
-
Load the Ligand 18 solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Perform an initial small injection to allow for equilibration, followed by a series of injections (e.g., 20-30 injections of 1-2 µL).
-
Record the heat change after each injection until the protein is saturated.
-
-
Data Analysis:
-
Integrate the peaks from the raw data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy (ΔH).
-
Fluorescence Polarization (FP) Assay
FP assays are used to measure changes in the molecular size of a fluorescently labeled molecule in solution. In a competition assay format, a fluorescently labeled ligand (tracer) binds to the E3 ligase, resulting in a high FP signal. Unlabeled Ligand 18 competes with the tracer for binding, causing a decrease in the FP signal.
Caption: Workflow for a competitive FP binding assay.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified E3 ligase in a suitable assay buffer.
-
Prepare a stock solution of a fluorescently labeled ligand (tracer) that is known to bind to the E3 ligase.
-
Prepare a serial dilution of the unlabeled competitor, Ligand 18.
-
-
Assay Procedure:
-
In a microplate, add the E3 ligase and the fluorescent tracer to each well.
-
Add the serially diluted Ligand 18 to the wells. Include controls with no competitor (high FP) and no E3 ligase (low FP).
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Plot the FP values against the logarithm of the Ligand 18 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Ligand 18 that displaces 50% of the fluorescent tracer.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a cell-based method that measures ligand binding in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged E3 ligase (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the E3 ligase. Competitive binding of Ligand 18 displaces the tracer, leading to a decrease in the BRET signal.
Caption: Workflow for the NanoBRET™ target engagement assay.
Experimental Protocol:
-
Cell Preparation:
-
Transfect a suitable cell line (e.g., HEK293) with a vector expressing the E3 ligase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, tissue culture-treated 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Ligand 18 in Opti-MEM.
-
Add the diluted Ligand 18 to the cells and incubate.
-
-
BRET Measurement:
-
Prepare the NanoBRET™ tracer and NanoLuc® substrate solution according to the manufacturer's protocol.
-
Add the tracer/substrate solution to the wells.
-
Measure the luminescence at the donor and acceptor wavelengths using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the Ligand 18 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. When cells are heated, proteins denature and aggregate. Ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm).
Caption: A general workflow for a CETSA® experiment.
Experimental Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with either Ligand 18 at the desired concentration or a vehicle control (e.g., DMSO) for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples for a short duration (e.g., 3 minutes) across a range of temperatures using a thermal cycler.
-
-
Protein Extraction and Analysis:
-
Lyse the cells, for example, by repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target E3 ligase in the soluble fraction, typically by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot at each temperature.
-
Normalize the intensities to the amount of protein at the lowest temperature.
-
Plot the normalized soluble protein fraction against the temperature to generate melt curves for both the vehicle- and ligand-treated samples.
-
The shift in the melting temperature (ΔTm) indicates target engagement.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Target Degradation with E3 Ligase-Recruiting PROTACs
For researchers, scientists, and drug development professionals, the robust validation of target protein degradation is a cornerstone of developing novel therapeutics using Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of methodologies to validate the efficacy and mechanism of action of PROTACs that recruit various E3 ubiquitin ligases, supported by experimental data and detailed protocols.
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1] These molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase is the critical initiating step that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] While over 600 E3 ligases are encoded in the human genome, only a handful, including Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitor of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2), are predominantly utilized in PROTAC design due to the availability of well-characterized small molecule ligands.
The PROTAC Mechanism of Action: A Ternary Complex is Key
The efficacy of a PROTAC is not merely dependent on the binary binding affinities of its ligands to the target protein and the E3 ligase. The stability and cooperativity of the ternary complex are pivotal in determining the efficiency of protein degradation. The choice of the E3 ligase can significantly influence a PROTAC's degradation potency (DC50) and the maximal level of degradation (Dmax).
Comparative Analysis of Orthogonal Validation Methods
A multi-faceted approach to validation is crucial to provide a high degree of confidence in the efficacy and specificity of a PROTAC. Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques should be employed to generate a comprehensive and reliable data package.
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Western Blotting | Immunoassay to detect and quantify a specific protein from a complex mixture. | Widely accessible, relatively inexpensive, provides information on protein size. | Semi-quantitative, lower throughput, requires specific antibodies. | Band intensity corresponding to protein level. |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins in a sample. | High-throughput, unbiased global proteome analysis, identifies on- and off-targets. | Requires specialized equipment and expertise, complex data analysis. | Relative protein abundance changes. |
| HiBiT/NanoBRET | Luminescence-based assays to quantify protein levels in live cells. | High-throughput, real-time kinetic measurements, high sensitivity. | Requires genetic modification of the target protein (tagging). | Luminescence signal proportional to protein abundance. |
| Flow Cytometry | Measures protein levels in individual cells using fluorescently labeled antibodies. | High-throughput, single-cell analysis, can be multiplexed. | Requires cell permeabilization for intracellular targets, antibody availability. | Mean fluorescence intensity. |
Experimental Protocols for Key Validation Assays
Western Blotting
-
Cell Treatment and Lysis: Treat cells with the PROTAC at various concentrations and time points. Harvest and lyse the cells in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control (e.g., GAPDH, β-actin).
Mass Spectrometry-Based Proteomics
-
Sample Preparation: Treat cells with the PROTAC at a concentration that yields maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.
-
Protein Digestion and Labeling: Digest the proteins into peptides using an enzyme like trypsin. For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequence and relative abundance.
-
Data Analysis: Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment. This allows for the confirmation of on-target degradation and the discovery of potential off-target effects.
HiBiT/NanoBRET Assay
-
Cell Line Generation: Genetically engineer a cell line to express the protein of interest fused with a HiBiT or NanoLuc® tag. It is recommended to keep expression levels as low as possible to avoid masking the effects of weakly active degraders.
-
Cell Plating and Treatment: Plate the engineered cells in a multi-well format and treat with a serial dilution of the PROTAC.
-
Lysis and Detection: Lyse the cells and add the LgBiT protein (for HiBiT) or a substrate (for NanoLuc®).
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of tagged protein present.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration to determine parameters such as DC50 (concentration at which 50% degradation is observed) and Dmax (maximal degradation).
Experimental Workflow for PROTAC Validation
Alternatives to Small-Molecule PROTACs
While small-molecule PROTACs are the most common, alternative strategies for targeted protein degradation are emerging.
-
Molecular Glues: These are small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the degradation of a "neosubstrate". Unlike PROTACs, they do not require independent binding to both the target and the E3 ligase.
-
Biologic PROTACs (bioPROTACs): These utilize biologics, such as peptides or antibodies, as the targeting moiety instead of small molecules. This approach may expand the accessible target space but faces challenges with cell permeability and delivery.
-
Lysosome-Targeting Chimeras (LYTACs): This technology directs extracellular and membrane-associated proteins to the lysosome for degradation, expanding the scope of targeted protein degradation beyond the proteasome.
Conclusion
The validation of PROTAC-mediated target degradation is a critical process in the development of this promising therapeutic modality. A thorough understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the application of multiple, orthogonal validation methods. By combining traditional techniques like Western Blotting with high-throughput and unbiased approaches such as HiBiT/NanoBRET and mass spectrometry, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates. Furthermore, the exploration of alternative degradation strategies continues to broaden the horizons of targeted protein degradation.
References
A Comparative Guide to Estrogen Receptor Degradation: The PROTAC Vepdegestrant (ARV-471) vs. Fulvestrant
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapies targeting estrogen receptor-positive (ER+) breast cancer, the emergence of Proteolysis-Targeting Chimeras (PROTACs) represents a significant advancement. This guide provides a detailed comparison of a leading oral PROTAC estrogen receptor degrader, vepdegestrant (ARV-471), with the established selective estrogen receptor degrader (SERD), fulvestrant. We present a comprehensive analysis of their mechanisms of action, preclinical and clinical performance, and detailed experimental protocols to support further research and development in this critical area of oncology.
Mechanism of Action: A Tale of Two Degraders
Vepdegestrant (ARV-471) and fulvestrant both aim to eliminate the estrogen receptor, a key driver of ER+ breast cancer. However, they achieve this through distinct mechanisms.
Vepdegestrant (ARV-471): A PROTAC Approach. Vepdegestrant is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] It simultaneously binds to the estrogen receptor and the E3 ubiquitin ligase cereblon (CRBN), forming a ternary complex.[2][3] This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome.[1] This catalytic mechanism allows a single molecule of vepdegestrant to induce the degradation of multiple ER proteins.
Fulvestrant: A Selective Estrogen Receptor Degrader (SERD). Fulvestrant is a competitive antagonist of the estrogen receptor. By binding to the ER, it induces a conformational change that inhibits receptor dimerization and nuclear translocation, thereby blocking estrogen-mediated gene transcription. This altered conformation also leads to the destabilization and subsequent degradation of the ER through the cell's normal protein turnover processes. Unlike vepdegestrant, fulvestrant's degradation mechanism is indirect and stoichiometric.
Mechanism of action for the PROTAC degrader Vepdegestrant (ARV-471).
Mechanism of action for the SERD Fulvestrant.
Preclinical Performance: Head-to-Head Comparison
Preclinical studies have demonstrated the superior efficacy of vepdegestrant in degrading ER and inhibiting tumor growth compared to fulvestrant.
| Parameter | Vepdegestrant (ARV-471) | Fulvestrant | Reference |
| ER Degradation (in vitro) | DC50 ~1-2 nM | - | |
| ER Degradation (in vivo) | ≥90% | 63-65% | |
| Tumor Growth Inhibition (TGI) in MCF7 Xenografts | 87-123% | 31-80% | |
| TGI in Palbociclib-Resistant Model | 102% | - |
Clinical Performance: A New Standard of Care?
Clinical trials have further highlighted the potential of vepdegestrant as a promising new therapy for ER+ breast cancer, particularly in patients with ESR1 mutations, a common mechanism of resistance to endocrine therapies.
| Parameter | Vepdegestrant (ARV-471) | Fulvestrant | Reference |
| Clinical Benefit Rate (CBR) - Phase 2 (VERITAC) | 38% (all patients), 51.2% (ESR1 mutant) | - | |
| Median Progression-Free Survival (mPFS) - Phase 2 (VERITAC) | 3.7 months (all patients), 5.7 months (ESR1 mutant) | - | |
| mPFS - Phase 3 (VERITAC-2, ESR1 mutant) | 5.0 months | 2.1 months | |
| mPFS - Phase 3 (VERITAC-2, ITT population) | 3.7 months | 3.6 months | |
| Administration | Oral | Intramuscular | |
| Tolerability | Favorable, majority of adverse events Grade 1 or 2 | Generally well-tolerated, common side effects include nausea, pain at injection site, and hot flashes |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of ER degraders.
Western Blot for Estrogen Receptor Degradation
This protocol outlines the steps to quantify the degradation of ER in response to treatment with a degrader molecule.
Workflow for Western blot analysis of ER degradation.
1. Cell Culture and Treatment:
-
Culture ER-positive breast cancer cells (e.g., MCF-7) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with varying concentrations of the degrader (e.g., vepdegestrant or fulvestrant) or vehicle control (e.g., DMSO) for a specified time course (e.g., 0, 2, 4, 8, 12, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of ER degradation.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a degrader.
1. Cell Seeding and Treatment:
-
Seed breast cancer cells in a 96-well plate at a density of 10,000 cells per well and allow them to attach overnight.
-
Treat cells with a range of concentrations of the degrader or vehicle control for 24-72 hours.
2. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
3. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results to determine the half-maximal inhibitory concentration (IC50) of the compound.
Pharmacokinetic Analysis
Evaluating the pharmacokinetic (PK) properties of PROTACs is crucial for their development as oral therapeutics.
1. In Vitro ADME Profiling:
-
Solubility: Determine the thermodynamic and kinetic solubility in various buffers.
-
Permeability: Assess cell permeability using Caco-2 or PAMPA assays.
-
Metabolic Stability: Evaluate stability in liver microsomes or hepatocytes to predict in vivo clearance.
-
Protein Binding: Measure the extent of binding to plasma proteins.
2. In Vivo Pharmacokinetics:
-
Administer the PROTAC to animal models (e.g., mice, rats) via oral and intravenous routes.
-
Collect blood samples at various time points.
-
Extract the PROTAC from plasma and analyze its concentration using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Conclusion
The development of vepdegestrant (ARV-471) marks a pivotal moment in the treatment of ER+ breast cancer. Its PROTAC mechanism offers a more direct and efficient route to ER degradation compared to the SERD fulvestrant. Preclinical and clinical data consistently demonstrate its potential for superior efficacy, particularly in endocrine-resistant patient populations. The oral bioavailability of vepdegestrant also presents a significant advantage over the intramuscular administration of fulvestrant. As research in targeted protein degradation continues to expand, PROTACs like vepdegestrant are poised to become a cornerstone of precision oncology.
References
- 1. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 2. arvinasmedical.com [arvinasmedical.com]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of E3 Ligase-Recruiting PROTACs: L18I (CRBN-based) vs. ACBI2 (VHL-based)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of two prominent Proteolysis Targeting Chimeras (PROTACs): the CRBN-recruiting BTK degrader, L18I, and the VHL-recruiting SMARCA2 degrader, ACBI2. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein. This guide focuses on the in vivo efficacy of two distinct PROTACs that employ different E3 ligases: L18I, which recruits Cereblon (CRBN), and ACBI2, which engages the von Hippel-Lindau (VHL) E3 ligase.
In Vivo Efficacy Comparison: L18I vs. ACBI2
The following tables summarize the available quantitative in vivo data for L18I and ACBI2, facilitating a direct comparison of their efficacy in preclinical models.
| Parameter | L18I (CRBN-based BTK PROTAC) | ACBI2 (VHL-based SMARCA2 PROTAC) |
| Target Protein | Bruton's Tyrosine Kinase (BTK) | SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2) |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Animal Model | Xenograft with HBL-1 cells (BTK C481S mutant) | Xenograft with NCI-H1568 or A549 cells |
| Dosing Regimen | 30 or 100 mg/kg, intraperitoneally (IP), daily for 14 days | 80 mg/kg, orally, once daily |
| Tumor Growth Inhibition (TGI) | 36% reduction at 30 mg/kg and 63% reduction at 100 mg/kg | Significant tumor growth inhibition in an A549 xenograft model |
| Target Degradation in Tumor | Data not explicitly quantified in the provided search results. | Dose-dependent SMARCA2 degradation in NCI-H1568 and A549 engrafted tumors.[1] In an NCI-H1568 tumor xenograft model, a single subcutaneous dose of a related compound reduced median SMARCA2 levels by 90% at 6 hours.[2] |
| Oral Bioavailability | Solubility improvement over parent compound suggests potential for in vivo use.[3] | Orally bioavailable.[4][5] |
Detailed Experimental Protocols
Below are the detailed methodologies for the key in vivo experiments cited in this guide.
In Vivo Xenograft Efficacy Study for L18I (BTK Degrader)
Objective: To evaluate the in vivo anti-tumor efficacy of L18I in a xenograft model of ibrutinib-resistant B-cell malignancy.
Animal Model: Immunodeficient mice (e.g., NOD-SCID).
Cell Line: HBL-1 cells, which harbor the ibrutinib-resistant BTK C481S mutation.
Tumor Implantation:
-
HBL-1 cells are harvested during the logarithmic growth phase.
-
A suspension of HBL-1 cells is prepared in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (e.g., 5 x 10^6) is subcutaneously injected into the flank of each mouse.
Treatment Protocol:
-
Tumor growth is monitored regularly. Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
L18I is administered intraperitoneally (IP) at doses of 30 mg/kg and 100 mg/kg daily for 14 consecutive days.
-
The control group receives a vehicle solution following the same administration schedule.
Efficacy Assessment:
-
Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
In Vivo Xenograft Efficacy Study for ACBI2 (SMARCA2 Degrader)
Objective: To assess the in vivo anti-tumor efficacy of the orally bioavailable PROTAC ACBI2 in a SMARCA4-deficient cancer model.
Animal Model: Immunodeficient mice (e.g., NOD-SCID).
Cell Line: A549 human lung carcinoma cells (SMARCA4-deficient).
Tumor Implantation:
-
A549 cells are cultured and harvested.
-
A cell suspension is prepared, and a specific number of cells is subcutaneously injected into the mice.
Treatment Protocol:
-
Once tumors are established, mice are randomized into treatment and vehicle control groups.
-
ACBI2 is administered orally at a dose of 80 mg/kg once daily.
-
The control group receives the vehicle solution orally on the same schedule.
Efficacy Assessment:
-
Tumor growth is monitored by measuring tumor volume at regular intervals.
-
The body weight of the animals is recorded to assess tolerability.
-
At the end of the study, tumors are collected, and the levels of SMARCA2 protein are analyzed by methods such as immunohistochemistry (IHC) or Western blot to confirm target degradation.
-
Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the vehicle control group.
Visualizing the Mechanisms and Pathways
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action, the Bruton's Tyrosine Kinase (BTK) signaling pathway targeted by L18I, and a general workflow for in vivo PROTAC efficacy studies.
Caption: General mechanism of action for PROTACs.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Caption: General experimental workflow for in vivo PROTAC efficacy studies.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Validation of E3 Ligase Ligands in Ternary Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and biophysical validation of E3 ligase ligands within the context of proteolysis-targeting chimera (PROTAC)-mediated ternary complexes. We will use the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand, VH032, incorporated into the PROTAC MZ1, which targets the bromodomain-containing protein 4 (BRD4) for degradation, as a primary case study. This guide will delve into the experimental data, detailed protocols for key validation techniques, and the underlying biological pathways.
The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase, is a critical step for effective protein degradation.[1] The structural and biophysical characterization of this complex is paramount for understanding the potency, selectivity, and mechanism of action of PROTACs.[1][2]
Comparative Analysis of Ternary Complex Formation
The validation of a PROTAC's efficacy hinges on the detailed characterization of its binding affinities to both the target protein and the E3 ligase individually (binary interactions) and as a ternary complex. Key parameters include the dissociation constant (Kd) for binary interactions and the cooperativity (alpha) of ternary complex formation. Positive cooperativity, where the binding of one protein enhances the affinity for the other, is often a hallmark of an effective PROTAC.[2][3]
Below is a summary of biophysical data for the well-studied PROTAC MZ1, which links a BRD4 inhibitor (JQ1) to the VHL ligand VH032, and for comparison, data for other relevant molecules.
Table 1: Biophysical Characterization of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Assay | Binary Kd (PROTAC to E3 Ligase) (nM) | Binary Kd (PROTAC to Target) (nM) | Ternary Kd (nM) | Cooperativity (α) | Reference |
| MZ1 | VH032 | BRD4BD2 | ITC | 66 | 4 | 4 | 15 | |
| MZ1 | VH032 | BRD4BD2 | SPR | 29 | 1 | - | 26 | |
| MZ1 | VH032 | BRD4BD2 | SPR | ~70 | - | 5.4 | >10 | |
| AT1 | VH032 derivative | BRD4 | SPR | - | - | - | High | |
| dBET6 | Thalidomide | BRD4BD1 | TR-FRET | - | - | - | 0.6 | |
| dBET6 | Thalidomide | BRD4BD2 | TR-FRET | - | - | - | 0.2 |
Note: Kd values can vary depending on the specific assay conditions. Cooperativity (α) is calculated as the ratio of the binary Kd of the weaker interaction to the ternary Kd.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ternary complex formation. Below are protocols for the key experiments cited.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Objective: To determine the binding affinities and kinetics of binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Purified, biotinylated E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Purified target protein (e.g., BRD4)
-
PROTAC of interest (e.g., MZ1)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to a target response level.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC dilutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants (ka, kd) and the dissociation constant (Kd).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
Fit the data to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.
-
-
Data Analysis:
-
Subtract the reference flow cell data.
-
Calculate the cooperativity factor (α) using the binary and ternary binding affinities (α = Kdbinary / Kdternary).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.
Materials:
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Purified E3 ligase complex
-
Purified target protein
-
PROTAC of interest
-
Matched dialysis buffer for all components
Protocol:
-
Sample Preparation:
-
Ensure all proteins and the PROTAC are in the same, precisely matched buffer to minimize heats of dilution.
-
Accurately determine the concentrations of all components.
-
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the syringe with the PROTAC solution (10-20 times higher concentration). Perform a series of injections and record the heat changes.
-
PROTAC into Target Protein: Repeat the process with the target protein in the cell.
-
-
Ternary Titration:
-
Fill the ITC cell with a solution containing both the E3 ligase and the target protein.
-
Fill the syringe with the PROTAC solution.
-
The resulting thermogram will represent the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and n for each interaction.
-
Analyze the ternary titration data to determine the apparent binding affinity in the presence of both proteins and calculate cooperativity.
-
X-ray Crystallography of the Ternary Complex
X-ray crystallography provides high-resolution structural information of the ternary complex, revealing the precise binding modes and intermolecular interactions.
Objective: To determine the three-dimensional structure of the E3 ligase:PROTAC:target protein complex.
Materials:
-
Highly purified and concentrated E3 ligase complex, target protein, and PROTAC
-
Crystallization screens and reagents
-
X-ray diffraction equipment (synchrotron source preferred)
Protocol:
-
Complex Formation (Co-crystallization):
-
Incubate the purified E3 ligase, target protein, and PROTAC together in a slight molar excess of the PROTAC and target protein to form the ternary complex.
-
Concentrate the complex to a suitable concentration for crystallization (typically 5-20 mg/mL).
-
-
Crystallization:
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods, screening a wide range of conditions (precipitants, buffers, salts, additives).
-
-
Crystal Soaking (Alternative Method):
-
If crystals of the apo-protein or a binary complex can be obtained, they can be soaked in a solution containing the ligand(s) to form the ternary complex within the crystal.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement, using known structures of the individual components as search models.
-
Refine the model against the experimental data and build the PROTAC molecule into the electron density map.
-
Validate the final structure.
-
Visualizations
Signaling Pathway and Mechanism of Action
The VHL E3 ligase is a key component of the cellular oxygen-sensing pathway, targeting the hypoxia-inducible factor 1α (HIF-1α) for degradation under normal oxygen conditions. PROTACs like MZ1 hijack this machinery to degrade other target proteins, such as BRD4, which is a reader of acetylated histones and a transcriptional regulator implicated in cancer.
Caption: PROTACs facilitate the formation of a ternary complex, leading to target protein ubiquitination and proteasomal degradation.
Experimental Workflow for Structural Validation
The structural validation of an E3 ligase ligand in a ternary complex follows a systematic workflow, integrating biophysical and structural methods.
Caption: A typical workflow for the biophysical and structural validation of a PROTAC-mediated ternary complex.
Logical Relationship of Cooperativity
Cooperativity is a key concept in ternary complex formation, describing how the binding of one component influences the binding of the other.
Caption: The thermodynamic cycle illustrates the principle of cooperativity in PROTAC-induced ternary complex formation.
References
Safety Operating Guide
Proper Disposal Procedures for E3 Ligase Ligand 18: A General Guideline
Disclaimer: Specific safety data sheets (SDS) and disposal procedures for a compound explicitly named "E3 ligase Ligand 18" are not publicly available. The following guidelines are based on best practices for the handling and disposal of similar research-grade, potentially hazardous small molecule compounds, including other E3 ligase ligands. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
Essential Safety and Logistical Information
The proper disposal of this compound, a component often used in the development of Proteolysis Targeting Chimeras (PROTACs), requires careful consideration due to the potential for biological activity and unknown toxicological properties. As with many novel research chemicals, comprehensive hazard data may not be fully established. Therefore, a cautious approach is paramount.
Immediate Safety Concerns:
-
Unknown Hazards: The chemical, physical, and toxicological properties of this compound may not be thoroughly investigated. Assume the compound is hazardous.
-
Potential for High Potency: As a component of PROTACs, which are designed to be biologically active at low concentrations, E3 ligase ligands may have high potency.
-
Handling Precautions: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1]
Operational Disposal Plan
The disposal of this compound and associated waste must be managed through an approved hazardous waste program. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Guidance:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound, contaminated PPE (gloves, weigh boats, etc.), and any spill cleanup materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Avoid mixing with incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic if swallowed"). The concentration of the waste should also be indicated.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Ensure containers are tightly closed to prevent leaks or spills.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup. Disposal must be carried out at an approved waste disposal plant.
-
Data Presentation: General Hazard Profile for Similar Compounds
Since specific data for this compound is unavailable, the following table summarizes typical hazard information found for other small molecule E3 ligase ligands used in research. This information should be used as a general guide to inform safe handling and disposal practices.
| Hazard Category | General Observations for Similar E3 Ligase Ligands | Citation |
| Acute Toxicity (Oral) | Can range from toxic to fatal if swallowed. | |
| Carcinogenicity | Generally, no components are listed as probable or confirmed carcinogens by IARC, ACGIH, NTP, or OSHA for similar research compounds. | |
| Occupational Exposure Limits | Typically, no specific occupational exposure limit values have been established for these novel compounds. | |
| Environmental Hazards | Efforts should be made to prevent the release of these compounds into the environment. Do not let the product enter drains. |
Experimental Protocols: Decontamination Procedure
In the event of a small spill, follow these general decontamination steps:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: Ensure you are wearing a lab coat, safety glasses, and chemical-resistant gloves.
-
Contain the Spill: Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to cover and contain the spill.
-
Clean the Area: Carefully collect the absorbent material and any contaminated debris. Place all materials into a sealed, labeled hazardous waste container.
-
Decontaminate Surfaces: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
